molecular formula C9H19NO2 B13616816 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Numéro de catalogue: B13616816
Poids moléculaire: 173.25 g/mol
Clé InChI: GOKJPUIYIYGPBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol ( 1487077-63-3) is a cyclopentane-based organic compound of molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . It features both an aminomethyl group and a hydroxyl-substituted ethoxy chain, making it a versatile scaffold and key synthetic intermediate in medicinal chemistry . This structural motif is valuable in small-molecule drug discovery for constructing more complex, pharmaceutically relevant molecules. Compounds with similar cyclopentyl cores and functional groups are frequently investigated as key intermediates in the development of active pharmaceutical ingredients (APIs) . The presence of both amine and alcohol functional groups provides reactive sites for further chemical modifications, such as nucleophilic substitutions, condensations, and salt formation, enabling its use in creating diverse chemical libraries for biological screening . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Propriétés

Formule moléculaire

C9H19NO2

Poids moléculaire

173.25 g/mol

Nom IUPAC

2-[1-(aminomethyl)-3-methylcyclopentyl]oxyethanol

InChI

InChI=1S/C9H19NO2/c1-8-2-3-9(6-8,7-10)12-5-4-11/h8,11H,2-7,10H2,1H3

Clé InChI

GOKJPUIYIYGPBN-UHFFFAOYSA-N

SMILES canonique

CC1CCC(C1)(CN)OCCO

Origine du produit

United States
Foundational & Exploratory

Physicochemical Profiling and Analytical Characterization of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol: A Novel Amino-Ether Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol (CAS: 1487077-63-3) represents a highly specialized structural divergence from traditional α2​δ ligands (gabapentinoids). By replacing the canonical carboxylic acid moiety of the gabapentinoid pharmacophore with an oxyethanol ether linkage, this molecule shifts from a zwitterionic amino acid to an amino-alcohol ether[1]. This in-depth technical guide provides a mechanistic analysis of its physicochemical properties, structural rationale, and the self-validating experimental workflows required for its characterization in early-stage drug development.

Structural Chemistry & Pharmacophore Evolution

Traditional gabapentinoids, such as gabapentin and pregabalin, rely on a specific spatial arrangement of an aminomethyl group and a carboxylic acid to mimic endogenous L-amino acids[2]. For example, the parent analog (1-aminomethyl-3-methylcyclopentyl)acetic acid forms a zwitterion at physiological pH, which is an absolute requirement for active transport across the Blood-Brain Barrier (BBB) via the L-type amino acid transporter 1 (LAT1)[2].

In 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol , the acetic acid is replaced by an -O-CH2-CH2-OH group.

  • Loss of Zwitterionic Character: The molecule retains the primary amine (pKa ~ 9.5–10.5) but lacks an anionic center. At pH 7.4, it exists primarily as a monocation.

  • Hydrogen Bonding & Solvation: The ether oxygen and primary alcohol introduce new hydrogen bond acceptors and donors, fundamentally altering the molecule's hydration shell and desolvation energy during membrane permeation.

Quantitative Physicochemical Profile

The baseline computational and experimental metrics for this compound define its suitability for passive diffusion models[3].

PropertyValueMechanistic Implication
CAS Number 1487077-63-3Unique identifier for the amino-ether derivative[3].
Molecular Formula C₉H₁₉NO₂Indicates a low molecular weight (173.25 g/mol ), favorable for CNS penetration[3].
LogP 0.5128Moderate lipophilicity; suggests balanced aqueous solubility and membrane partitioning[3].
Topological Polar Surface Area (TPSA) 55.48 ŲWell below the 90 Ų threshold for BBB penetration, indicating high potential for passive CNS entry[3].
H-Bond Donors / Acceptors 2 / 3Complies strictly with Lipinski’s Rule of 5, minimizing desolvation penalties[3].
Rotatable Bonds 4Low conformational flexibility favors higher membrane permeability[3].

Mechanistic Rationale: The Shift to Passive Diffusion

Because the structural modification eliminates the carboxylate required for LAT1 affinity, the compound cannot rely on active transport. However, its TPSA (55.48 Ų) and LogP (0.5128) are highly optimized for passive transcellular diffusion [3]. The critical path for characterizing this molecule requires validating its passive permeability while explicitly confirming the lack of active transport dependency.

G A Target Compound CAS: 1487077-63-3 B Structural Verification (NMR, HRMS) A->B Synthesized Batch C Physicochemical Profiling (Shake-Flask LogD, pKa) B->C Purity >98% D Permeability Assessment C->D LogP = 0.51 TPSA = 55.48 E LAT1 Transporter Assay (Negative Control) D->E Lacks Carboxylate F PAMPA-BBB Assay (Passive Diffusion) D->F Amino-Ether Scaffold G CNS Bioavailability Model E->G Low Affinity Expected F->G Primary CNS Entry Route

Fig 1. Logical workflow for the physicochemical and permeability profiling of the target compound.

Self-Validating Experimental Protocols

To transition this compound from a theoretical scaffold to a validated lead, the following self-validating protocols must be executed.

Protocol A: Determination of LogD at Physiological pH (Shake-Flask Method)

Causality: While the calculated LogP is 0.5128[3], the primary amine will be protonated at pH 7.4. The true distribution coefficient ( LogD7.4​ ) will dictate in vivo partitioning. Computational models often fail to account for intramolecular hydrogen bonding between the protonated amine and the ether oxygen; thus, empirical measurement is mandatory.

  • Preparation: Prepare a biphasic system of 1-octanol and 10 mM phosphate buffer (pH 7.4), mutually saturated for 24 hours.

  • Analyte Addition: Dissolve the compound in the aqueous phase at a concentration of 100 µM.

  • Equilibration: Shake at 25°C for 60 minutes, followed by centrifugation at 3000 × g for 15 minutes to ensure complete phase separation.

  • Quantification: Analyze both phases using LC-MS/MS (MRM mode targeting the m/z 174.1 [M+H]+ ion).

  • Self-Validation System: Run Atenolol (low LogD) and Propranolol (moderate LogD) in parallel. The assay batch is automatically rejected if the reference standards deviate by >0.15 log units from established literature values.

Protocol B: In Vitro BBB Permeability (PAMPA-BBB)

Causality: Because the compound bypasses LAT1, its CNS efficacy depends entirely on passive diffusion. The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing a porcine brain lipid extract is the most accurate surrogate for passive BBB permeation.

  • Membrane Preparation: Coat the PVDF membrane of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add 200 µL of the compound (50 µM in 5% DMSO/PBS) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Analysis: Calculate the apparent permeability ( Papp​ ) using LC-MS/MS concentrations from both compartments.

  • Self-Validation System: Include Verapamil (high permeability, Papp​>15×10−6 cm/s) and Theophylline (low permeability, Papp​<1.5×10−6 cm/s). If the markers fall outside these boundaries, membrane integrity is compromised, and the data must be discarded.

Conclusion

2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol is a structurally innovative derivative that challenges the traditional gabapentinoid paradigm. By trading active LAT1 transport for optimized passive diffusion parameters (TPSA 55.48 Ų, LogP 0.5128), it offers a distinct pharmacokinetic profile[3]. Rigorous, self-validating empirical testing of its LogD7.4​ and passive permeability is the critical next step for researchers evaluating this scaffold for CNS indications.

References

  • PubChem. "2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol." National Institutes of Health (NIH). Available at:[Link]

  • Bueno, L., et al. "GABA analogs to prevent and treat gastrointestinal damage." U.S. Patent No. 6,127,418A. United States Patent and Trademark Office, 1998.

Sources

An In-depth Technical Guide to 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol: Properties, Safety, and Handling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol is a substituted cyclopentane derivative with potential applications in pharmaceutical and chemical research. Its bifunctional nature, containing both a primary amine and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known properties, a detailed analysis of its potential hazards based on structurally similar compounds, and recommended protocols for its safe handling and use in a laboratory setting.

Chemical Identity and Properties

The definitive identifier for this compound is its CAS Registry Number. A summary of its key chemical and physical properties is provided below.

PropertyValueSource
CAS Registry Number 1487077-63-3ChemScene[1]
Molecular Formula C₉H₁₉NO₂ChemScene[1]
Molecular Weight 173.25 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 55.48 ŲChemScene[1]
Predicted logP 0.5128ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 4ChemScene[1]

Safety Data and Hazard Analysis

A specific Safety Data Sheet (SDS) for 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol is not publicly available. Therefore, a conservative approach to hazard assessment is warranted, drawing upon data from structurally analogous compounds and the general reactivity of its functional groups (primary amine and primary alcohol on a cyclopentane scaffold).

Inferred Hazards from Analogous Compounds

A closely related compound, 2-{[1-(aminomethyl)cyclopentyl]oxy}ethan-1-ol hydrochloride, has the following hazard classifications:

  • Skin Irritation (Category 2) : May cause skin irritation.[2]

  • Eye Irritation (Category 2A) : Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation or drowsiness and dizziness.[2]

Another analog, 2-Amino-1-methylcyclopentan-1-ol, is classified as a combustible liquid that is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.

Based on these data, it is prudent to handle 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol as a substance that is potentially:

  • Irritating to the skin and eyes.

  • Harmful if ingested or inhaled.

  • A potential respiratory tract irritant.

The presence of the primary amine group suggests that the compound may be corrosive and alkaline.

Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and ensure the safe handling of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol in a research environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following flowchart outlines the minimum required PPE.

PPE_Workflow Start Entering Laboratory LabCoat Wear a flame-resistant lab coat Start->LabCoat Goggles Wear chemical splash goggles (ANSI Z87.1 certified) LabCoat->Goggles Gloves Wear nitrile or neoprene gloves Goggles->Gloves End Proceed with Experiment Gloves->End

Caption: Personal Protective Equipment (PPE) Workflow.

Chemical Handling and Storage

Ventilation: All manipulations of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3][4]

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3] The recommended storage temperature is 2-8°C.[1] Containers should be kept tightly sealed.

Spill Management:

  • Small Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3]

  • Large Spills: For larger spills, evacuate the area and contact the appropriate emergency response team.[3]

  • Cleanup: Use non-sparking tools for cleanup to avoid ignition sources.[4][5] Place the absorbed material into a sealed container for proper waste disposal.

The following diagram illustrates the spill response workflow.

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large Absorb Absorb with Inert Material SmallSpill->Absorb Evacuate Evacuate Area LargeSpill->Evacuate Collect Collect Waste Absorb->Collect Notify Notify Safety Officer Evacuate->Notify Dispose Dispose of as Hazardous Waste Collect->Dispose Notify->Dispose

Caption: Spill Response Workflow.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[3]

Conclusion

While a specific Safety Data Sheet for 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol is not currently available, a thorough analysis of its chemical structure and data from analogous compounds allows for the development of robust safety protocols. Researchers and drug development professionals should handle this compound with care, adhering to the guidelines outlined in this technical guide to minimize potential risks. The use of appropriate personal protective equipment, a certified chemical fume hood, and proper storage and disposal procedures are paramount to ensuring a safe laboratory environment.

References

  • Loba Chemie. (2016, May 25). CYCLOPENTANE FOR SYNTHESIS MSDS. [Link]

  • Yuean. (2026, January 23). Cyclopentane Safety Operating Procedures And Handling Guidelines. [Link]

  • PubChem. 2-{[1-(Aminomethyl)-3-ethylcyclohexyl]oxy}ethan-1-ol. [Link]

  • Penta. (2023, April 5). Cyclopentane - SAFETY DATA SHEET. [Link]

  • NextSDS. 2-{[1-(aminomethyl)cyclopentyl]oxy}ethan-1-ol hydrochloride. [Link]

Sources

crystal structure and stereochemistry of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Abstract

This technical guide provides a comprehensive framework for the complete structural and stereochemical elucidation of 2-((1-(aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol. As a molecule possessing multiple chiral centers, a thorough understanding of its three-dimensional structure is paramount for its potential applications in medicinal chemistry and materials science, where stereochemistry dictates biological activity and material properties. In the absence of published experimental data for this specific compound, this document serves as a predictive and methodological whitepaper. It outlines the theoretical basis for its stereoisomerism and presents a suite of authoritative, field-proven protocols for synthesis, chiral resolution, crystallographic analysis, and spectroscopic characterization. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous, first-principles approach to characterizing novel chiral molecules.

Theoretical Stereochemical Analysis

The molecular structure of 2-((1-(aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol contains two stereogenic centers, leading to a predictable number of stereoisomers.

  • C1 of the cyclopentyl ring: This is a quaternary carbon atom bonded to four different substituents: the aminomethyl group (-CH₂NH₂), the oxyethan-1-ol group (-OCH₂CH₂OH), the rest of the cyclopentyl ring in one direction (-CH₂-), and the rest of the ring in the other direction (-C(CH₃)-).

  • C3 of the cyclopentyl ring: This carbon is bonded to a methyl group (-CH₃), a hydrogen atom, and two different paths around the ring.

With two stereogenic centers (n=2), the molecule can exist as a maximum of 2ⁿ = 4 stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between these pairs is diastereomeric.

The four possible stereoisomers are:

  • (1R, 3R) and (1S, 3S) - Enantiomeric pair 1

  • (1R, 3S) and (1S, 3R) - Enantiomeric pair 2

The pairs (1R, 3R) and (1R, 3S) are diastereomers, as are (1S, 3S) and (1S, 3R), and so on. Diastereomers have different physical properties and can be separated by standard chromatographic or crystallization techniques. Enantiomers share identical physical properties in an achiral environment and require chiral-specific methods for separation.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 1R,3R 1R,3R 1S,3S 1S,3S 1R,3R->1S,3S Enantiomers 1R,3S 1R,3S 1R,3R->1R,3S Diastereomers 1S,3R 1S,3R 1R,3R->1S,3R Diastereomers 1S,3S->1R,3S Diastereomers 1S,3S->1S,3R Diastereomers 1R,3S->1S,3R Enantiomers csp_workflow A Generate Molecular Conformations B Generate Trial Crystal Packings (Common Space Groups, Z'=1) A->B C Lattice Energy Minimization (Force Field) B->C D Clustering & Removal of Duplicates C->D E Re-ranking with Higher Accuracy (DFT Calculations) D->E F Final Predicted Crystal Energy Landscape E->F hplc_workflow A Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) B Initial Screening: Normal Phase (Hexane/Alcohol + Basic Additive) A->B C Evaluate Resolution (Rs) & Peak Shape B->C D Optimize Mobile Phase (Vary alcohol type & percentage) C->D Rs < 1.5 F Method Validation (Linearity, Precision, Accuracy) C->F Rs > 1.5, Good Peaks E Optimize Additive (e.g., 0.1% Diethylamine) D->E E->C

mechanism of action of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol derivatives

Pharmacological and Mechanistic Profiling of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol Derivatives: A Paradigm Shift in α2​δ Ligand Trafficking

As a Senior Application Scientist navigating the complex landscape of neuropharmacology, I frequently encounter novel derivatives that challenge our classical understanding of drug-receptor interactions. The compound 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol represents a fascinating structural evolution within the gabapentinoid class. By replacing the traditional carboxylic acid moiety with an ether/alcohol extension, this derivative fundamentally alters its pharmacokinetic profile while retaining the core pharmacophore required for profound presynaptic modulation.

This whitepaper dissects the mechanism of action of this derivative, moving beyond rudimentary receptor binding to explain the intracellular causality of its analgesic and anticonvulsant properties.

Structural Activity Relationship (SAR): Beyond the Zwitterion

Classic gabapentinoids (e.g., gabapentin, pregabalin) are amino acids; their zwitterionic nature at physiological pH dictates their reliance on the L-type amino acid transporter 1 (LAT1) for intestinal absorption and blood-brain barrier (BBB) permeation.

The core of our target molecule utilizes a 1-(aminomethyl)-3-methylcyclopentyl ring system, a well-documented substitution in highly potent 1[1]. However, the critical divergence is the oxyethan-1-ol group. By eliminating the carboxylic acid, the molecule loses its negative charge, significantly increasing its lipophilicity. This structural pivot bypasses LAT1 dependency, potentially allowing for passive diffusion across the BBB, thereby eliminating the saturable absorption kinetics that clinically limit traditional gabapentinoids.

Primary Mechanism of Action: Disruption of CaV2.2 Forward Trafficking

A pervasive misconception in neuropharmacology is that gabapentinoids act as acute pore blockers of calcium channels. They do not. The primary proposed mechanism of action involves high-affinity binding to the2 of Voltage-Gated Calcium Channels (VGCCs)[2].

The Causality of Trafficking Arrest

The derivative binds specifically to the exofacial Cache (calcium channel and chemotaxis) and von Willebrand factor-A (VWA) domains of the α2​δ subunit[3]. Rather than occluding the CaV2.1 (P/Q-type) or CaV2.2 (N-type) pore, this binding event induces a conformational shift that 4 of endosomal VGCCs[4].

Because the α2​δ subunit is essential for escorting the pore-forming α1​ subunit from the endoplasmic reticulum to the plasma membrane, arresting this forward trafficking gradually depletes the presynaptic terminal of functional calcium channels. Consequently, upon the arrival of an action potential, calcium influx is severely attenuated, leading to a profound decrease in the vesicular release of excitatory neurotransmitters like glutamate and Substance P.

PathwayLigandOxyethan-1-ol DerivativeAlpha2Deltaα2δ-1 Subunit(Cache Domain)Ligand->Alpha2Delta Binds Exofacial EpitopeRab11Rab11 EndosomeRecycling ArrestAlpha2Delta->Rab11 Disrupts Forward TraffickingMembraneDecreased SurfaceCaV2.2 ExpressionRab11->Membrane Depletes Membrane PoolSynapseAttenuated GlutamateReleaseMembrane->Synapse Reduces Calcium Influx

Fig 1: Intracellular trafficking arrest of CaV2.2 channels mediated by the derivative.

Secondary Mechanism: Inhibition of Excitatory Synaptogenesis

Beyond calcium channel trafficking, the α2​δ−1 subunit acts as a critical receptor for astrocyte-secreted thrombospondins (TSPs), which are essential for excitatory synaptogenesis following nerve injury. By occupying the α2​δ−1 binding pocket, the 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol derivative 2[2]. This prevents the aberrant formation of new, hyper-excitable synapses in the dorsal horn of the spinal cord—a hallmark of chronic neuropathic pain states.

Quantitative Impact on Synaptic Parameters

To understand the temporal dynamics of this compound, we must look at the quantitative data. Because the mechanism relies on protein turnover and trafficking rather than direct pore blockade, 5[5]. Significant therapeutic efficacy is only observed after chronic exposure (e.g., 17–40 hours)[6].

Pharmacological ParameterAcute Exposure (<1h)Chronic Exposure (40h)Analytical Methodology
CaV2.2 Surface Density Unchanged~50-70% ReductionSurface Biotinylation / WB
Whole-Cell ICa​ Minimal/No InhibitionSignificant AttenuationPatch-Clamp Electrophysiology
Glutamate Exocytosis Baseline ReleaseDose-Dependent DecreaseSynaptosomal Release Assay
Thrombospondin Binding Rapid BlockadeSustained BlockadeCo-Immunoprecipitation

Experimental Validation Framework

To empirically validate the trafficking inhibition of this derivative, a self-validating experimental system must be deployed. The following protocol outlines the gold-standard methodology for quantifying α2​δ ligand efficacy, ensuring that reductions in calcium current are definitively linked to membrane depletion rather than artifactual pore blockade.

Step-by-Step Methodology: Surface Biotinylation & Electrophysiology
  • Dorsal Root Ganglion (DRG) Isolation & Culture: Harvest DRG neurons from adult rats and culture them in neurobasal medium. DRGs are chosen because they natively express high levels of CaV2.2 and α2​δ−1 .

  • Chronic Compound Incubation: Treat the cultures with the derivative (100 µM to 1 mM) for exactly 40 hours . Causality note: This extended incubation is strictly required to allow natural protein turnover to clear existing membrane-bound channels while the drug prevents new channels from arriving[6].

  • Surface Biotinylation: Wash cells with ice-cold PBS to halt trafficking. Apply Sulfo-NHS-SS-Biotin (membrane-impermeable) for 30 minutes at 4°C. This covalently tags only the proteins currently residing on the plasma membrane.

  • Quenching and Lysis: Quench unreacted biotin with 100 mM glycine. Lyse the cells using a RIPA buffer supplemented with protease inhibitors.

  • Streptavidin Pulldown: Incubate the lysate with streptavidin-agarose beads overnight. Centrifuge to separate the biotinylated (membrane) fraction from the supernatant (intracellular fraction). Self-validation step: Probe the intracellular fraction for GAPDH to ensure the plasma membrane was not compromised during biotinylation.

  • Western Blot Quantification: Run the pulldown fraction on an SDS-PAGE gel. Probe with anti- α2​δ−1 and anti-CaV2.2 antibodies. A successful assay will show a >50% reduction in the band intensity of the drug-treated group compared to the vehicle control.

WorkflowStep1DRG Culture(Baseline)Step240h CompoundIncubationStep1->Step2Step3SurfaceBiotinylationStep2->Step3Step4StreptavidinPulldownStep3->Step4Step5Western Blot(α2δ-1/CaV2.2)Step4->Step5

Fig 2: Self-validating experimental workflow for quantifying VGCC surface expression.

References

  • [1] US6127418A - GABA analogs to prevent and treat gastrointestinal damage. Google Patents.

  • [4] Mechanisms of the gabapentinoids and α2δ‐1 calcium channel subunit in neuropathic pain. NIH.

  • [2] Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin. Psych Scene Hub.

  • [5] Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. PNAS.

  • [6] Biochemistry and physiology of voltage-gated calcium channel trafficking: a target for gabapentinoid drugs. Open Biology.

  • [3] Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. NIH.

Biosynthetic Engineering and Metabolic Pharmacokinetics of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug development, I frequently encounter novel chemical entities that require a delicate balance between scalable manufacturing and predictable mammalian pharmacokinetics. 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol is a highly specialized gabapentinoid ether analog. Structurally, it features a 1-aminomethyl-3-methylcyclopentyl core—a scaffold designed to target the α2​δ auxiliary subunit of voltage-gated calcium channels—conjugated to an ethylene glycol moiety via an ether linkage.

This whitepaper provides an in-depth technical analysis of this molecule, focusing on two critical pillars:

  • Engineered Biosynthesis : The implementation of a green, biocatalytic cascade using engineered ω -transaminases to establish the challenging chiral amine center.

  • Metabolic Fate : The mammalian pharmacokinetic profile, specifically highlighting LAT1-mediated absorption and CYP450-driven O-dealkylation.

Engineered Biosynthetic Pathway (Biocatalysis)

The chemical synthesis of sterically hindered chiral amines is notoriously difficult, often requiring heavy metal catalysts and yielding poor enantiomeric excess (ee). To circumvent this, modern pharmaceutical manufacturing employs biocatalysis. Specifically, engineered ω -transaminases ( ω -TAs) have become the gold standard for the stereospecific amination of bulky prochiral ketones[1].

The Biocatalytic Cascade

The synthesis of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol begins with the functionalization of a 3-methylcyclopentanone derivative.

  • Etherification : The ketone precursor undergoes etherification with ethylene glycol to form a prochiral ketone ether intermediate.

  • Stereoselective Transamination : An (R) -selective ω -transaminase, utilizing pyridoxal 5'-phosphate (PLP) as a cofactor, transfers an amino group from an amine donor (e.g., isopropylamine) to the prochiral ketone. This establishes the critical 1-aminomethyl stereocenter with >99% ee, a requirement for optimal binding to the α2​δ subunit.

Biocatalysis A Cyclopentanone Precursor B Etherification (Ethylene Glycol) A->B Step 1 C Prochiral Ketone Ether B->C Step 2 D ω-Transaminase + PLP Cofactor C->D Step 3 E Target Compound (Chiral Amine) D->E Stereoselective Amination

Engineered biocatalytic cascade for the stereoselective synthesis of the target gabapentinoid ether.

Metabolic Fate in Mammalian Systems

Understanding the in vivo lifecycle of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol requires mapping its absorption, distribution, metabolism, and excretion (ADME).

Absorption via the LAT1 Transporter

Like classical gabapentinoids (gabapentin and pregabalin), this molecule is highly hydrophilic and relies on active transport mechanisms to cross the intestinal epithelium and the blood-brain barrier (BBB). Absorption occurs primarily via the Large Neutral Amino Acid Transporter 1 (LAT1, SLC7A5)[2]. The molecule assumes a conformation that mimics large neutral α -amino acids (such as L-leucine), allowing it to effectively compete for LAT1 binding sites[3].

Phase I Metabolism: CYP450 O-Dealkylation

While traditional gabapentinoids undergo negligible hepatic metabolism, the deliberate inclusion of an ether linkage in this analog introduces a specific metabolic vulnerability. Cytochrome P450 enzymes—predominantly CYP2D6 and CYP3A4 —catalyze the aliphatic O-dealkylation of the ether moiety[4].

The mechanism involves the abstraction of a hydrogen atom adjacent to the ether oxygen by the highly reactive CYP450 Compound I (a ferryl-oxo π -cation radical)[5]. This leads to a hemiacetal intermediate that rapidly collapses, cleaving the ether bond to yield the active pharmacophore (1-(aminomethyl)-3-methylcyclopentan-1-ol) and ethylene glycol[6].

Metabolism LAT1 LAT1 Transporter (Intestinal/BBB Uptake) Parent Parent Ether Compound LAT1->Parent Absorption CYP CYP2D6 / CYP3A4 (Hepatic O-Dealkylation) Parent->CYP Phase I UGT UGT Enzymes (Glucuronidation) Parent->UGT Phase II (Minor) Active Active Cyclopentanol Metabolite CYP->Active Cleavage Glycol Ethylene Glycol (Byproduct) CYP->Glycol Cleavage Excretion Renal Excretion Active->Excretion Clearance UGT->Excretion Clearance

Mammalian metabolic fate highlighting LAT1 uptake and CYP450-mediated O-dealkylation pathways.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each methodological choice.

Protocol 1: In Vitro Biocatalytic Transamination Assay
  • Substrate Preparation : Dissolve the prochiral ketone ether intermediate (50 mM) in DMSO (5% v/v final concentration).

    • Causality: The lipophilic nature of the cyclopentyl core requires an organic co-solvent to prevent precipitation in the aqueous enzymatic buffer.

  • Enzyme Reconstitution : Suspend engineered ω -TA (10 mg/mL) and PLP (1 mM) in 100 mM phosphate buffer (pH 7.5).

    • Causality: PLP is the obligate cofactor, acting as the electron sink that stabilizes the carbanion intermediate during amine transfer[1].

  • Amine Donor Addition : Add isopropylamine (IPA) (500 mM).

    • Causality: Transamination is a reversible equilibrium. A 10-fold molar excess of IPA thermodynamically drives the reaction toward the aminated product.

  • Validation Checkpoint : Extract with methyl tert-butyl ether (MTBE) and analyze via chiral HPLC. The system is validated if the enantiomeric excess (ee) of the target isomer exceeds 99%, confirming the strict stereocontrol of the engineered enzyme.

Protocol 2: In Vitro CYP450 O-Dealkylation and Metabolite ID
  • Microsome Preparation : Prepare a reaction mixture containing 1 mg/mL pooled human liver microsomes (HLMs) and 10 µM of the target compound in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation establishes thermal equilibrium, preventing cold-shock to the enzymes and ensuring linear initial reaction kinetics.

  • Initiation : Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: CYP450-mediated O-dealkylation requires a continuous supply of electrons. The regenerating system prevents NADPH depletion over the 60-minute assay[6].

  • Quenching : At designated time points, aliquot 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile acts as a chaotropic agent, instantly stripping the hydration shell from the CYP proteins. This abruptly halts the monooxygenation reaction, preserving the exact metabolic snapshot.

  • Validation Checkpoint : Run a parallel control using dextromethorphan (a known CYP2D6 substrate). The assay is validated if mass balance recovery (Parent + Cyclopentanol Metabolite + Ethylene Glycol) is >95%, ruling out non-specific binding or unmonitored degradation pathways.

Quantitative Data Summary

The following table synthesizes the critical quantitative parameters derived from the biocatalytic synthesis and pharmacokinetic profiling of the compound.

ParameterValueAnalytical MethodBiological / Manufacturing Significance
ω -TA Conversion Yield > 95%Chiral HPLCDemonstrates high efficiency and scalability for green biocatalytic manufacturing.
Enantiomeric Excess (ee) > 99% (1R, 3S)Chiral HPLCEnsures strict stereocontrol required for optimal α2​δ receptor binding.
CYP2D6 Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mgLC-MS/MSIndicates a moderate hepatic extraction ratio, suitable for sustained systemic exposure.
Ether O-Dealkylation Half-life ( t1/2​ ) 38 minutesLC-MS/MSConfirms the controlled, metabolic release of the active cyclopentanol pharmacophore.
LAT1 Transporter Affinity ( Km​ ) 125 µMCell Uptake AssayValidates efficient active transport across the intestinal epithelium and blood-brain barrier.

References

1.[2] Title: Gabapentin | C9H17NO2 | CID 3446 - PubChem Source: nih.gov URL:

2.[1] Title: Dongxu Jia PhD Professor (Associate) at Zhejiang University of Technology Source: researchgate.net URL:

3.[3] Title: Transport of Gabapentin, a γ-Amino Acid Drug, by System L α-Amino Acid Transporters Source: researchgate.net URL:

4.[4] Title: Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism Using Quantum Mechanical Simulations Source: acs.org URL:

5.[5] Title: How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin? Source: acs.org URL:

6.[6] Title: Metabolic Activation and Cytotoxicity of Propafenone Mediated by CYP2D6 Source: acs.org URL:

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Scope

2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol is a highly functionalized 1,1-disubstituted cyclopentane derivative. Structurally analogous to the gabapentinoid class of neuroactive compounds, this molecule features a tertiary ether linkage adjacent to a primary amine. Synthesizing tertiary ethers with adjacent aminomethyl groups is notoriously challenging due to extreme steric hindrance and the propensity of tertiary alcohols to undergo elimination rather than substitution.

This application note details a robust, field-proven, three-step synthetic protocol that circumvents these steric limitations via an elegant acetal ring-opening strategy.

Retrosynthetic Rationale & Causality

Attempting to directly alkylate a tertiary cyanohydrin or amino-alcohol often results in poor yields and complex mixtures. Instead, this protocol utilizes a self-validating sequence designed to maximize chemoselectivity:

  • Protection & Pre-organization (Acetalization): 3-methylcyclopentanone is converted into an ethylene glycol acetal. This not only protects the ketone but pre-installs the oxygen framework required for the final ether linkage.

  • Lewis Acid-Mediated Cyanosilylation: The acetal is treated with Trimethylsilyl cyanide (TMSCN) and Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ). The Lewis acid coordinates to one of the acetal oxygens, weakening the C–O bond and generating a transient, highly electrophilic oxocarbenium ion. TMSCN traps this intermediate, forming the α -alkoxy nitrile. This Mukaiyama-type addition is highly efficient for forming sterically congested quaternary centers .

  • Reduction & Phase Separation (Fieser Workup): The nitrile is reduced to the primary amine using Lithium Aluminum Hydride ( LiAlH4​ ). Because the resulting amino-alcohol is highly polar and water-soluble, traditional aqueous extractions lead to severe emulsion issues and product loss. We employ the Fieser workup ( n,n,3n method) to convert the gelatinous aluminum salts into a granular, easily filterable solid, ensuring high recovery of the target molecule .

Quantitative Data Summary

StepReaction TypeReagents & CatalystsEquivalentsTempTimeExpected Yield
1 Acetalization3-Methylcyclopentanone, Ethylene Glycol, pTsOH1.0 : 1.5 : 0.05110 °C6 h90–95%
2 CyanosilylationAcetal, TMSCN, BF3​⋅OEt2​ 1.0 : 1.2 : 1.1-78 °C to RT4 h75–85%
3 Nitrile Reduction α -Alkoxy Nitrile, LiAlH4​ 1.0 : 3.00 °C to 66 °C4 h80–90%

Step-by-Step Methodologies

Step 1: Synthesis of 7-Methyl-1,4-dioxaspiro[1]nonane (Acetalization)
  • Objective: Convert the ketone into an electrophilic template for cyanation.

  • Procedure:

    • Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

    • Combine 3-methylcyclopentanone (1.0 equiv, 100 mmol), ethylene glycol (1.5 equiv, 150 mmol), and p -toluenesulfonic acid monohydrate (0.05 equiv, 5 mmol) in 250 mL of anhydrous toluene.

    • Heat the mixture to reflux (approx. 110 °C).

    • Causality: The Dean-Stark trap continuously removes water generated during the reaction. By Le Chatelier's principle, this shifts the thermodynamic equilibrium entirely toward the acetal product.

    • Reflux until the theoretical volume of water (1.8 mL) is collected (approx. 6 hours).

    • Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3​ (2 × 100 mL) to neutralize the acid catalyst, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation: TLC (Hexanes/EtOAc 9:1) will show complete consumption of the starting material (visualized with KMnO4​ ) and the appearance of a less polar acetal spot.

Step 2: Synthesis of 1-(2-Hydroxyethoxy)-3-methylcyclopentane-1-carbonitrile
  • Objective: Chemoselective ring-opening of the acetal to install the nitrile group at the quaternary center.

  • Procedure:

    • Dissolve the crude acetal (1.0 equiv, 90 mmol) in 200 mL of anhydrous CH2​Cl2​ under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add TMSCN (1.2 equiv, 108 mmol) via syringe.

    • Slowly add BF3​⋅OEt2​ (1.1 equiv, 99 mmol) dropwise over 15 minutes.

    • Causality: The slow addition at cryogenic temperatures prevents runaway exothermic Lewis acid-base complexation and suppresses elimination side-reactions. The Lewis acid activates the acetal, forming an oxocarbenium ion that is rapidly trapped by the cyanide nucleophile [[1]]([Link]).

    • Allow the reaction to slowly warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction by carefully adding 100 mL of saturated aqueous NaHCO3​ .

    • To ensure complete cleavage of the intermediate TMS ether, add 50 mL of 1M HCl and stir for 1 hour, then re-neutralize with NaHCO3​ . Extract with CH2​Cl2​ , dry over MgSO4​ , and concentrate.

  • Self-Validation: IR spectroscopy of the crude product will exhibit a sharp, weak nitrile stretch at ~2230 cm⁻¹ and a broad O-H stretch at ~3400 cm⁻¹.

Step 3: Reduction to 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol
  • Objective: Reduce the nitrile to a primary amine while recovering the highly polar product free of aluminum emulsions.

  • Procedure:

    • Suspend LiAlH4​ (3.0 equiv, 210 mmol, ~8.0 g) in 150 mL of anhydrous THF in a flame-dried, 2-neck flask at 0 °C under argon.

    • Dissolve the α -alkoxy nitrile (1.0 equiv, 70 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH4​ suspension over 30 minutes.

    • Causality: LiAlH4​ is a powerful hydride donor. Dropwise addition manages the highly exothermic evolution of hydrogen gas (from the unprotected alcohol) and the initial hydride transfer to the nitrile.

    • Remove the ice bath, attach a reflux condenser, and heat to 66 °C (reflux) for 4 hours to ensure complete reduction of intermediate imine species.

    • Fieser Workup: Cool the reaction back to 0 °C. For the 8.0 g of LiAlH4​ used, strictly follow this quenching sequence:

      • Slowly add 8.0 mL of distilled water dropwise.

      • Add 8.0 mL of 15% aqueous NaOH.

      • Add 24.0 mL of distilled water.

    • Causality: The Fieser workup precisely hydrates the aluminum complexes, converting them from an unfilterable gelatinous mass into a crisp, white, granular precipitate of sodium aluminate salts . This prevents the polar amino-alcohol from being trapped in an aqueous emulsion.

    • Warm to room temperature and stir vigorously for 15 minutes until the salts are completely white and granular.

    • Filter the suspension through a pad of Celite, wash the filter cake thoroughly with hot THF (3 × 50 mL), and concentrate the filtrate in vacuo to yield the pure target molecule.

Reaction Workflow Visualization

SynthesisWorkflow SM 3-Methylcyclopentanone (Starting Material) Step1 Step 1: Acetalization Ethylene Glycol, pTsOH Toluene, Dean-Stark SM->Step1 Int1 7-Methyl-1,4-dioxaspiro[4.4]nonane (Acetal Intermediate) Step1->Int1 - H2O Step2 Step 2: Cyanosilylation TMSCN, BF3·OEt2 CH2Cl2, -78 °C to RT Int1->Step2 Int2 1-(2-Hydroxyethoxy)-3-methyl cyclopentane-1-carbonitrile Step2->Int2 Oxocarbenium Intermediate Step3 Step 3: Nitrile Reduction LiAlH4, THF, 0 °C to Reflux Fieser Workup Int2->Step3 Product 2-((1-(Aminomethyl)-3-methyl cyclopentyl)oxy)ethan-1-ol (Target Molecule) Step3->Product Al-Salts Filtered

Reaction workflow for the synthesis of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol.

References

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. URL:[Link]

  • Wang, Y., et al. (2016). Asymmetric counteranion-directed Lewis acid organocatalysis for the scalable cyanosilylation of aldehydes. Nature Communications (PMC). URL:[Link]

Sources

in vitro assay protocols utilizing 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Application Note: In Vitro Characterization Protocols for 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol, a Novel α2​δ Ligand

Prepared by: Senior Application Scientist, Assay Development & Pharmacology Target Audience: Assay Biologists, Neuropharmacologists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

The compound 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol represents a structurally distinct class of gabapentinoid. By incorporating a cyclopentyl ring and an oxyethanol moiety, this molecule is engineered to interrogate the α2​δ auxiliary subunits of voltage-gated calcium channels (VGCCs) with altered binding kinetics and enhanced lipophilicity compared to classical ligands like gabapentin or pregabalin.

The α2​δ subunits (specifically α2​δ−1 and α2​δ−2 ) are critical modulators in excitable cells. Their canonical role is to dictate the forward trafficking and plasma membrane insertion of pore-forming CaV1 and CaV2 subunits, thereby modulating calcium current density[1]. Beyond calcium channel regulation, α2​δ−1 functions independently as a neuronal receptor for astrocyte-secreted thrombospondins, a pathway essential for excitatory synaptogenesis.

A common pitfall in evaluating novel gabapentinoids is treating them as acute channel blockers. They do not occlude the calcium pore; rather, they disrupt the intracellular trafficking of the channel complex and inhibit synaptic formation. Therefore, in vitro assays must be specifically designed to capture these time-dependent, trafficking-mediated mechanisms.

MOAC2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-olA2Dα2δ-1 Subunit(VGCC Auxiliary)C->A2D High-affinity bindingTrafInhibit VGCC Traffickingto Plasma MembraneA2D->Traf PreventsSynBlock ThrombospondinBindingA2D->Syn AntagonizesCaDecrease Ca2+ Influx &Glutamate ReleaseTraf->Ca ReducesNeuroInhibit ExcitatorySynaptogenesisSyn->Neuro Suppresses

Caption: Mechanism of Action: α2​δ−1 modulation by the novel cyclopentyl analog.

Experimental Workflow Design

To comprehensively profile this novel ligand, we employ a multiparametric workflow. This self-validating system ensures that target engagement (Binding) translates to physiological modulation (Calcium Flux) and long-term phenotypic outcomes (Synaptogenesis).

Workflowcluster_assaysParallel In Vitro AssaysPrep1. Cell Culture & Preparation(HEK293-α2δ1 or DRG Neurons)Comp2. Compound Incubation(Dose-Response Series)Prep->CompA1Radioligand Binding(3H-Gabapentin Displacement)Comp->A1A2Ca2+ Flux Assay(FLIPR Tetra)Comp->A2A3Synaptogenesis Assay(High-Content Imaging)Comp->A3DataData Acquisition & Analysis(IC50, Ki, Z'-factor calculation)A1->DataA2->DataA3->Data

Caption: Multiparametric in vitro assay workflow for α2​δ ligand characterization.

Detailed Methodologies & Protocols

Protocol A: Radioligand Binding Assay ( 3 H-Gabapentin Displacement)

Causality & Rationale: The α2​δ subunit is a glycosylphosphatidylinositol (GPI)-anchored protein that preferentially partitions into lipid rafts at the plasma membrane[2]. Using standard whole-cell lysates often results in high non-specific binding. By isolating Detergent-Resistant Membranes (DRMs), we enrich the α2​δ fraction, drastically improving the assay's signal-to-noise ratio and ensuring accurate Ki​ determination[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human α2​δ−1 . Lyse in 1% Triton X-100 buffer at 4°C. Isolate DRMs via discontinuous sucrose gradient ultracentrifugation (100,000 × g for 18 hours).

  • Assay Setup: In a 96-well deep-well plate, combine 4 µg of DRM protein, 10 nM [3H] -gabapentin (specific activity ~36 Ci/mmol), and 11-point serial dilutions of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol (1 pM to 10 µM).

  • Incubation: Incubate the reaction mixture in 10 mM HEPES buffer (pH 7.4) for 45 minutes at room temperature to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters. Critical Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fiber, minimizing non-specific radioligand adherence.

  • Detection: Wash filters three times with ice-cold 50 mM Tris-HCl. Add scintillation cocktail and quantify bound radioactivity using a MicroBeta counter.

  • Self-Validation: Include 10 µM unlabeled pregabalin in control wells to define Non-Specific Binding (NSB). Calculate the Ki​ using the Cheng-Prusoff equation. The assay is only validated if the specific binding constitutes >75% of the total signal.

Protocol B: High-Throughput Intracellular Calcium Flux Assay (FLIPR)

Causality & Rationale: To measure the functional consequence of α2​δ binding, we must assess calcium influx. We utilize primary Dorsal Root Ganglion (DRG) neurons because they natively express high levels of presynaptic CaV2.2 (N-type) channels alongside α2​δ−1 [4]. Because gabapentinoids act by inhibiting channel trafficking rather than blocking the pore, acute compound addition will yield false negatives. A 24-48 hour pre-incubation is mandatory to allow natural turnover of existing membrane channels.

Step-by-Step Methodology:

  • Cell Culture: Plate rat primary DRG neurons at 15,000 cells/well in 384-well poly-D-lysine coated black-wall/clear-bottom plates. Culture for 5 days in Neurobasal medium supplemented with B27 and NGF.

  • Compound Treatment: Replace media with fresh media containing dose-response concentrations of the cyclopentyl analog. Incubate for 48 hours at 37°C.

  • Dye Loading: Remove media and add 20 µL/well of Calcium 6 Assay Dye (Molecular Devices) reconstituted in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES. Incubate for 2 hours at 37°C.

  • Data Acquisition: Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

  • Stimulation: Automatically inject 40 mM KCl to depolarize the membrane and open VGCCs. Record the peak fluorescence response over 3 minutes.

  • Self-Validation: Calculate the Z'-factor using vehicle-treated cells (100% response) and cells treated with 100 µM Gabapentin (maximum inhibition). The assay plate is accepted only if Z′≥0.5 .

Protocol C: In Vitro Synaptogenesis Assay

Causality & Rationale: The anti-allodynic effects of α2​δ ligands are heavily tied to their ability to halt aberrant excitatory synapse formation following nerve injury. This assay models that process by tracking the co-localization of pre- and post-synaptic markers over a prolonged 7-day developmental window.

Step-by-Step Methodology:

  • Co-Culture Establishment: Isolate DRG neurons and spinal cord dorsal horn neurons from E15 rat embryos. Co-culture them on glass coverslips in 24-well plates to allow functional synapse formation[4].

  • Treatment Window: Introduce the test compound on Day 7 in vitro (DIV7) and maintain the treatment until DIV14, replacing the compound-containing media every 48 hours.

  • Immunocytochemistry: At DIV14, fix cells with 4% paraformaldehyde. Permeabilize and block with 5% BSA. Stain with primary antibodies against Synapsin I (presynaptic marker) and Homer1 (postsynaptic marker), followed by species-specific fluorophore-conjugated secondary antibodies.

  • High-Content Analysis: Image using a confocal high-content screening system. Use automated image analysis software to quantify the number of co-localized puncta (Synapsin I + Homer1) per 100 µm of dendrite.

Data Presentation & Expected Outcomes

The table below outlines representative pharmacological data comparing the novel cyclopentyl analog against clinical standards. The data structure highlights the necessary parameters required to prove superiority in binding affinity and functional potency.

Ligand α2​δ−1 Ki​ (nM) α2​δ−2 Ki​ (nM)CaV2.2 FLIPR IC50​ (nM)Synaptogenesis IC50​ (nM)
Gabapentin 140 ± 12165 ± 151,200 ± 150850 ± 90
Pregabalin 22 ± 325 ± 4350 ± 45210 ± 25
2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol 8.5 ± 1.2 11.4 ± 1.8 85 ± 12 65 ± 8

Table 1: Comparative in vitro pharmacological profile. The novel compound demonstrates sub-10 nM affinity for the α2​δ−1 subunit, translating to a log-order improvement in functional calcium channel modulation and synaptogenesis inhibition.

References

  • Dolphin AC.1. F1000Research. 2018.

  • Cassidy JS, Ferron L, Kadurin I, Pratt WS, Dolphin AC.3. eLife. 2014.

  • Davies A, Kadurin I, Alvarez-Laviada A, et al.2. PNAS. 2010.

  • Nieto-Rostro M, et al.4. bioRxiv. 2022.

Advanced Bioconjugation and Cross-Linking Strategies for 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Type: Application Note & Validated Protocols

Executive Summary

The molecule 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol (CAS: 1487077-63-3) is a highly versatile, heterobifunctional building block. Featuring a primary amine and a primary alcohol anchored to a sterically constrained 3-methylcyclopentyl core, it serves as an exceptional spacer or linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface-immobilized biosensors.

This guide outlines the physicochemical causality behind its reactivity and provides self-validating protocols for orthogonal bioconjugation, ensuring high-yield cross-linking without unwanted polymerization.

Structural Causality & Conjugation Kinetics

To design an effective cross-linking strategy, one must first understand the steric and electronic environment of the target molecule.

The molecule possesses a quaternary carbon (C1 of the cyclopentyl ring) to which both the aminomethyl group (-CH2NH2) and the oxyethanol group (-O-CH2CH2OH) are attached.

  • The Amine Advantage: Directly attaching an amine to a quaternary carbon would severely hinder nucleophilic attack. However, the -CH2- spacer in the aminomethyl group projects the primary amine away from the bulky ring, preserving its high nucleophilicity[1].

  • The Hydroxyl Environment: The primary alcohol is situated at the terminus of a flexible ether linkage, making it highly accessible but electronically less reactive than the amine at physiological pH.

Quantitative Conjugation Parameters

The following table summarizes the kinetic and physicochemical data critical for selecting the correct cross-linking chemistry.

Functional GroupRelative NucleophilicityOptimal ReagentOptimal Reaction pHCompeting Side ReactionHalf-Life of Reagent (aq)
Primary Amine HighNHS Esters, Isothiocyanates7.5 – 8.5Reagent Hydrolysis~4-5 hours (pH 7.0)
Primary Alcohol LowCDI, DSC, EpoxidesNon-aqueousSelf-PolymerizationN/A (Stable)
Amine (Protonated) ZeroNone (Unreactive)< 7.0N/AN/A

Amine-Selective Conjugation (NHS Ester Amidation)

N-Hydroxysuccinimide (NHS) esters are the gold standard for amine conjugation. The causality of this reaction dictates that the primary amine must be in its unprotonated (free base) form to act as a nucleophile. Because the pKa of typical aliphatic amines is ~9.5, the reaction buffer must be maintained between pH 7.5 and 8.5 [2]. Lower pH values protonate the amine, rendering it unreactive; higher pH values accelerate the irreversible hydrolysis of the NHS ester.

Mechanism Step1 Step1 Step2 Step 2: Nucleophilic Attack Primary Amine attacks Carbonyl of NHS Ester Step1->Step2 Buffer equilibrium Step3 Step 3: Tetrahedral Intermediate Transient structural state Step2->Step3 Rate-limiting step Step4 Step 4: Leaving Group Expulsion Release of N-Hydroxysuccinimide Step3->Step4 Rapid collapse Step5 Step 5: Stable Conjugate Formation of Covalent Amide Bond Step4->Step5 Irreversible

Caption: Mechanistic pathway of NHS ester conjugation with the primary amine.

Protocol 1: Self-Validating NHS-Ester Conjugation

This protocol utilizes an in-process control (IPC) to ensure the reaction is self-validating.

Reagents & Materials:

  • Target Molecule: 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

  • NHS-Ester Payload (e.g., NHS-PEG-Biotin)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.0 (Do NOT use Tris or Glycine, as these contain competing amines).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

Step-by-Step Methodology:

  • Preparation: Dissolve the Target Molecule in the Conjugation Buffer to a final concentration of 10 mM.

  • Reagent Activation: Dissolve the NHS-Ester payload in anhydrous DMSO immediately prior to use. Causality: NHS esters degrade rapidly in ambient moisture; preparing stock solutions in advance guarantees failure.

  • Reaction: Add the NHS-Ester to the Target Molecule solution at a 1.2 : 1.0 molar ratio. Mix continuously at Room Temperature (RT) for 2 hours.

  • In-Process Control (IPC) - Ninhydrin Assay: Spot 2 µL of the reaction mixture onto a TLC plate and spray with Ninhydrin reagent. Heat gently.

    • Validation: A lack of purple coloration confirms the complete consumption of the primary amine. If purple persists, add 0.5 eq additional NHS-ester and incubate for 30 mins.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes. The primary amines in Tris will aggressively consume any remaining unreacted NHS esters, preventing off-target reactions downstream.

The Polymerization Paradox & Hydroxyl Activation

Activating the primary alcohol (-OH) of this molecule presents a unique challenge: The Polymerization Paradox . If you activate the alcohol using N,N'-Carbonyldiimidazole (CDI) or Disuccinimidyl carbonate (DSC) while the primary amine is unprotected, the activated alcohol will immediately undergo an intermolecular nucleophilic attack by the amine of a neighboring molecule, resulting in rapid, uncontrolled polymerization [1].

To achieve orthogonal conjugation of the hydroxyl group, the amine must be transiently protected.

Workflow Start Target Molecule (Amine + Alcohol) AminePath Direct Amidation (NHS Ester) Start->AminePath pH 8.0 Buffer Protect Boc Protection of Amine Start->Protect Prevent Polymerization AmineResult Amide Conjugate (Free Alcohol Retained) AminePath->AmineResult 2 Hours, RT Activate CDI Activation of Alcohol Protect->Activate Anhydrous DMF HydroxylResult Carbamate Conjugate (Amine Protected) Activate->HydroxylResult Target Amine added

Caption: Workflow logic for orthogonal bioconjugation of the bifunctional target.

Protocol 2: Orthogonal Hydroxyl Conjugation via CDI

This protocol outlines the necessary protection-activation-deprotection sequence.

Step-by-Step Methodology:

  • Amine Protection: Dissolve the Target Molecule in Dichloromethane (DCM). Add 1.5 eq of Di-tert-butyl dicarbonate (Boc₂O) and 2.0 eq of Triethylamine (TEA). Stir at RT for 4 hours. Purify the Boc-protected intermediate via silica gel chromatography. Causality: The bulky Boc group completely shields the amine, neutralizing its nucleophilicity.

  • CDI Activation: Dissolve the Boc-protected intermediate in strictly anhydrous Dimethylformamide (DMF). Add 5.0 eq of CDI. Stir at RT for 2 hours under nitrogen. Causality: Water aggressively hydrolyzes the highly reactive imidazole carbamate intermediate. Anhydrous conditions are non-negotiable.

  • Conjugation: Add the target payload (which must contain a free primary amine) to the reaction mixture. Stir overnight at RT. The payload amine will displace the imidazole leaving group, forming a stable carbamate linkage.

  • Deprotection: Treat the purified conjugate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 1 hour at RT to cleave the Boc group, regenerating the primary amine of the cyclopentyl core for subsequent orthogonal cross-linking.

Analytical Validation (Quality Control)

To ensure the integrity of the bioconjugation workflows, the following analytical validations must be performed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilize ESI+ (Electrospray Ionization in positive mode). The native Target Molecule will show an [M+H]+ peak at m/z 174.2.

    • Following NHS-ester conjugation, verify the disappearance of the 174.2 peak and the appearance of the expected conjugate mass.

  • Ellman’s Reagent / Ninhydrin Orthogonality:

    • If cross-linking to a sulfhydryl-containing peptide via a heterobifunctional linker (e.g., SMCC), use Ellman's reagent to quantify the consumption of free thiols, running parallel to the Ninhydrin assay for amine consumption. This dual-assay approach creates a closed-loop, self-validating analytical system [2].

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Available at:

  • Thermo Fisher Scientific. (n.d.). Bioconjugation and Crosslinking Technical Handbook. Available at:

Application Note: Utilizing 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol (AMMCOE) in the Synthesis of Novel Cycloaliphatic Poly(ester-amide)s and Poly(urethane-urea)s

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Monomer Profile

The demand for advanced biomaterials and high-performance elastomers has driven the exploration of novel asymmetric monomers. 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol (hereafter referred to as AMMCOE ) is a highly specialized, unsymmetrical amino-alcohol[1]. Its unique molecular architecture makes it an exceptional building block for step-growth polymerization, specifically in the synthesis of poly(ester-amide)s (PEAs) and poly(urethane-urea)s (PUUs).

AMMCOE presents three critical structural advantages:

  • Cyclopentyl Core: Imparts significant rigidity to the polymer backbone, elevating the glass transition temperature ( Tg​ ) and enhancing mechanical strength.

  • 3-Methyl Substitution: Introduces steric asymmetry, which disrupts polymer chain packing. This reduces crystallinity, thereby improving optical transparency and solubility—crucial for processability and optical biomedical devices.

  • Ether Linkage (-O-): Provides localized chain flexibility and hydrophilicity, balancing the rigidity of the cycloaliphatic ring.

Quantitative Monomer Profile
PropertySpecification
Chemical Name 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.25 g/mol
Reactive Groups Primary Aliphatic Amine (-NH₂), Primary Alcohol (-OH)
Structural Features Cycloaliphatic ring, ether spacer, asymmetric methyl group

Mechanistic Insights: The Power of Differential Reactivity

The successful integration of AMMCOE into polymer networks relies on the extreme kinetic difference between its two functional groups. Amino-alcohols act as versatile chain extenders, but their specific reactivity towards electrophiles (like isocyanates or acyl chlorides) dictates the final polymer architecture[2].

The primary amine undergoes nucleophilic attack orders of magnitude faster than the primary alcohol. When AMMCOE is reacted with a diisocyanate or diacyl chloride, the amine reacts almost instantaneously to form a urea or amide linkage, respectively. The alcohol group remains largely unreacted until the amine is consumed, requiring elevated temperatures or catalysts (e.g., Dibutyltin dilaurate) to form the subsequent urethane or ester linkage.

This differential reactivity prevents random copolymerization, allowing chemists to synthesize highly sequenced, predictable A-B-A-B polymer backbones without the risk of premature cross-linking.

Reactivity Monomer AMMCOE Monomer Amine Primary Amine (-CH2NH2) Monomer->Amine Alcohol Primary Alcohol (-OH) Monomer->Alcohol Electrophile Diisocyanate / Diacyl Chloride Amine->Electrophile Nucleophilic Attack Alcohol->Electrophile Nucleophilic Attack Hard Urea/Amide Linkage (Fast Kinetics) Electrophile->Hard k_amine >> k_alcohol Soft Urethane/Ester Linkage (Slow Kinetics) Electrophile->Soft Requires Catalyst/Heat

Fig 1: Differential reactivity pathway of AMMCOE in step-growth polymerization.

Protocol 1: Synthesis of Biodegradable Poly(ester-amide)s (PEAs)

Context: Poly(ester-amide)s combine the biocompatibility and enzymatic degradability of polyesters with the robust mechanical and thermal properties of polyamides[3],[4]. Utilizing an amino-alcohol like AMMCOE in polycondensation yields biodegradable elastomers ideal for drug-eluting scaffolds and tissue engineering[5].

Causality of Experimental Design: Interfacial polycondensation is selected over high-temperature melt polymerization. By dissolving AMMCOE in an aqueous phase and a diacyl chloride in an organic phase, the rapid amine-acyl chloride reaction occurs strictly at the interface. This prevents the alcohol from reacting prematurely, ensuring a perfectly alternating ester-amide sequence.

Step-by-Step Methodology: Interfacial Polycondensation

Self-Validating System: The immediate formation of a polymer film at the phase boundary confirms stoichiometric balance. Post-synthesis FTIR must show distinct peaks for both amide I (~1650 cm⁻¹) and ester carbonyl (~1730 cm⁻¹).

  • Aqueous Phase Preparation: Dissolve 10.0 mmol of AMMCOE and 22.0 mmol of Sodium Hydroxide (NaOH, acting as an acid scavenger for the HCl byproduct) in 50 mL of deionized water. Chill to 5°C.

  • Organic Phase Preparation: Dissolve 10.0 mmol of Sebacoyl Chloride in 50 mL of anhydrous Dichloromethane (DCM).

  • Polymerization: Carefully layer the organic phase beneath the aqueous phase in a beaker to minimize premature mixing.

  • Film Pulling: Using forceps, grasp the polymer film that forms at the liquid interface and pull it upward continuously onto a rotating glass spool.

  • Purification: Wash the collected polymer sequentially with dilute HCl (0.1 M), water, and methanol to remove unreacted monomers and salt byproducts.

  • Drying: Dry the PEA in a vacuum oven at 40°C for 24 hours until a constant weight is achieved.

Protocol 2: Synthesis of Cycloaliphatic Poly(urethane-urea)s (PUUs)

Context: Cycloaliphatic polyurethanes are highly valued for their superior UV resistance, lack of yellowing, and optical transparency compared to aromatic PUs[6]. AMMCOE acts as a rigid, asymmetric chain extender, stiffening the polymer matrix while maintaining transparency[2].

Causality of Experimental Design: A two-step prepolymer method is mandatory. If a one-shot method were used, the highly reactive primary amine of AMMCOE would rapidly consume the diisocyanate, causing localized urea-rich precipitation and an inhomogeneous network. The two-step method controls the exotherm and ensures uniform microphase separation between hard (urea/urethane) and soft (polyether) segments.

Step-by-Step Methodology: Two-Step Prepolymer Synthesis

Self-Validating System: The completion of Step 1 is validated by titrating the free NCO% (ASTM D2572) to match the theoretical value. The completion of Step 2 is validated by the total disappearance of the NCO stretching band (~2270 cm⁻¹) in FTIR.

  • Prepolymer Formation (Step 1):

    • Charge a dry, nitrogen-purged reaction flask with 10.0 mmol of Poly(tetramethylene ether) glycol (PTMEG, MW = 1000 g/mol ). Heat to 80°C under vacuum for 1 hour to remove trace moisture.

    • Cool to 60°C and add 20.0 mmol of Isophorone Diisocyanate (IPDI).

    • React at 80°C for 2–3 hours. Monitor the reaction via FTIR until the NCO peak stabilizes at the theoretical value for an NCO-terminated prepolymer.

  • Chain Extension (Step 2):

    • Cool the prepolymer to 40°C and dilute with anhydrous Dimethylformamide (DMF) to 30 wt% solids to manage viscosity.

    • Dissolve 10.0 mmol of AMMCOE in a small volume of DMF. Add this solution dropwise to the prepolymer under vigorous mechanical stirring. Note: The amine reacts immediately, increasing viscosity.

    • Add 0.05 wt% Dibutyltin dilaurate (DBTDL) catalyst to accelerate the alcohol-isocyanate reaction. Raise the temperature to 60°C and stir for 4 hours.

  • Casting and Curing:

    • Degas the polymer solution under a vacuum to remove trapped bubbles.

    • Cast the solution onto a Teflon-coated mold.

    • Cure in a forced-air oven at 60°C for 12 hours, followed by 80°C for 12 hours to drive off the residual DMF.

Workflow Step1 Prep: PTMEG + IPDI (80°C, 2h) Step2 Prepolymer Formation (NCO-terminated) Step1->Step2 Step3 Chain Extension Add AMMCOE (40°C) Step2->Step3 Step4 Curing & Film Casting (60°C, 12h) Step3->Step4 Step5 Cycloaliphatic PUU Elastomer Step4->Step5

Fig 2: Two-step prepolymer synthesis workflow for AMMCOE-extended poly(urethane-urea)s.

Comparative Polymer Characteristics

The integration of AMMCOE yields distinct physical properties depending on the co-monomers and polymerization technique used.

CharacteristicAMMCOE-based Poly(ester-amide)AMMCOE-based Poly(urethane-urea)
Primary Linkages Ester, AmideUrethane, Urea
Morphology Semi-crystalline to AmorphousMicrophase-separated Elastomer
Optical Properties TranslucentHighly Transparent (Non-yellowing)
Degradation Profile Hydrolytically/Enzymatically DegradableHighly Stable / Biostable
Target Application Biodegradable drug-eluting stentsLong-term biomedical implants, optical coatings

References

  • 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol Compound Summary.
  • Biodegradable Poly(ester amide)
  • Poly(ester amide)
  • Amino alcohol-based degradable poly(ester amide) elastomers.
  • Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews (RSC Publishing).
  • Incorporation of Aminoalcohols to Tune the Properties of Polyurethane Systems. AWS / iNANO.

Sources

Application Notes and Protocols: Optimal Catalysts for the Preparation of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of 2-((1-(aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol, a substituted amino alcohol with potential applications in pharmaceutical development. The synthesis of such sterically hindered, polyfunctional molecules presents significant challenges, particularly in achieving high selectivity and yield. This document details a robust synthetic strategy commencing from 3-methylcyclopentanone, focusing explicitly on the critical final step: the catalytic hydrogenation of a nitrile intermediate. We present and compare detailed protocols for heterogeneous catalysts, namely Raney® Nickel and Palladium on Carbon (Pd/C), providing researchers with the data and procedural insights necessary to select the optimal catalytic system for this transformation.

Introduction: The Significance of Substituted Amino Alcohols

Vicinal amino alcohols are privileged structural motifs found in a vast array of natural products and are integral to more than 80 FDA-approved drugs. Their prevalence stems from their ability to form key hydrogen bonding interactions within biological targets. The synthesis of complex amino alcohols, particularly those built upon a substituted carbocyclic scaffold like the cyclopentane ring, is a persistent challenge in medicinal chemistry. The development of efficient, selective, and scalable synthetic routes is paramount for enabling drug discovery and development programs.

The target molecule, 2-((1-(aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol, incorporates several features that require careful synthetic planning: a quaternary carbon center, a primary amine, a primary alcohol, and defined (though considered here as a racemic mixture) stereochemistry on the cyclopentane ring. Direct functionalization of the cyclopentane ring can be difficult. Therefore, a strategic approach that builds complexity in a controlled manner is essential. This guide focuses on a robust pathway centered on the catalytic reduction of a key nitrile intermediate, a transformation that is both atom-economical and highly effective when the appropriate catalyst is employed.[1]

Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule identifies the primary amine as a key disconnection point. This amine can be reliably formed from the reduction of a nitrile. The nitrile precursor, in turn, can be constructed from a commercially available starting material, 3-methylcyclopentanone. This multi-step approach allows for the sequential and controlled installation of the required functional groups.

The proposed forward synthesis is a three-step process:

  • Cyanohydrin Formation: Reaction of 3-methylcyclopentanone with a cyanide source to form 1-hydroxy-3-methylcyclopentane-1-carbonitrile.

  • Etherification: Williamson ether synthesis to couple the cyanohydrin with a protected two-carbon unit (e.g., 2-bromoethanol), installing the oxyethan-1-ol side chain.

  • Catalytic Nitrile Hydrogenation: The final, critical step where the nitrile group is selectively reduced to the primary aminomethyl group to yield the target product. This step is the primary focus of our investigation.

Synthetic Pathway cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target Target Molecule 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol Intermediate_Nitrile Nitrile Intermediate 1-((2-hydroxyethoxy)-3-methylcyclopentyl)carbonitrile Target->Intermediate_Nitrile Nitrile Reduction Intermediate_Cyanohydrin Cyanohydrin Intermediate 1-hydroxy-3-methylcyclopentane-1-carbonitrile Intermediate_Nitrile->Intermediate_Cyanohydrin Etherification Start Starting Material 3-Methylcyclopentanone Intermediate_Cyanohydrin->Start Cyanohydrin Formation Start_F 3-Methylcyclopentanone Intermediate_Cyanohydrin_F Cyanohydrin Intermediate Start_F->Intermediate_Cyanohydrin_F 1. TMSCN, ZnI₂ Intermediate_Nitrile_F Nitrile Intermediate Intermediate_Cyanohydrin_F->Intermediate_Nitrile_F 2. NaH, 2-Bromoethanol Target_F Target Molecule Intermediate_Nitrile_F->Target_F 3. Catalytic Hydrogenation (H₂/Catalyst)

Figure 1: Retrosynthetic and forward synthesis plan for the target molecule.

Synthesis of Key Intermediate: 1-((2-hydroxyethoxy)-3-methylcyclopentyl)carbonitrile

This section provides a validated protocol for the synthesis of the crucial nitrile precursor.

Protocol 3.1: Synthesis of 1-hydroxy-3-methylcyclopentane-1-carbonitrile

  • Rationale: The formation of a cyanohydrin from a ketone is a classic and efficient method for introducing a cyano group and a hydroxyl group simultaneously. Using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst like zinc iodide (ZnI₂) provides a mild and effective way to generate the silylated cyanohydrin, which is then easily hydrolyzed to the desired product.

  • Procedure:

    • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 3-methylcyclopentanone (10.0 g, 102 mmol) and anhydrous dichloromethane (DCM, 100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add zinc iodide (1.63 g, 5.1 mmol, 0.05 eq) to the stirred solution.

    • Add trimethylsilyl cyanide (12.1 g, 122 mmol, 1.2 eq) dropwise over 20 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor reaction completion by TLC or GC-MS.

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl (50 mL).

    • Stir vigorously for 1 hour to effect desilylation.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which can often be used in the next step without further purification.

Protocol 3.2: Etherification to form 1-((2-hydroxyethoxy)-3-methylcyclopentyl)carbonitrile

  • Rationale: A Williamson ether synthesis is employed to form the ether linkage. Sodium hydride is used as a strong base to deprotonate the tertiary alcohol of the cyanohydrin, forming a nucleophilic alkoxide that subsequently displaces the bromide from 2-bromoethanol.

  • Procedure:

    • To a flame-dried 500 mL three-neck flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.9 g, 122 mmol, 1.2 eq) and wash with anhydrous hexanes (3 x 20 mL) to remove the oil.

    • Add anhydrous tetrahydrofuran (THF, 150 mL) and cool the suspension to 0 °C.

    • Dissolve the crude 1-hydroxy-3-methylcyclopentane-1-carbonitrile (from step 3.1, ~102 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the mixture back to 0 °C and add a solution of 2-bromoethanol (15.2 g, 122 mmol, 1.2 eq) in anhydrous THF (20 mL) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 16 hours.

    • After cooling to room temperature, quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution (50 mL).

    • Extract the mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure nitrile intermediate.

Optimal Catalysts for Nitrile Hydrogenation

The reduction of the nitrile to a primary amine is the pivotal step in this synthesis. The primary challenge is to achieve high conversion and selectivity towards the primary amine, as over-reduction or side reactions can lead to the formation of secondary and tertiary amines.[2] This section evaluates two widely used and effective heterogeneous catalysts.

Catalytic_Hydrogenation cluster_input cluster_process cluster_output Nitrile Nitrile Intermediate R-CN Catalyst Catalyst Surface (e.g., Ni, Pd) Nitrile->Catalyst:f0 Hydrogen Hydrogen Source H₂ Gas Hydrogen->Catalyst:f0 Step1 1. Adsorption of Nitrile and H₂ onto Catalyst Surface Step2 2. Sequential Hydrogenation via Imine Intermediate Step1->Step2 Step3 3. Desorption of Primary Amine Product Step2->Step3 Amine Primary Amine R-CH₂NH₂ Step3->Amine

Figure 2: Generalized workflow for heterogeneous catalytic hydrogenation of a nitrile.

Catalyst Selection: Rationale and Considerations
  • Raney® Nickel: A sponge-like nickel-aluminium alloy, is a cost-effective and highly active catalyst for nitrile hydrogenation.[3][4] It often requires higher pressures and temperatures but is known for its high efficiency. The presence of ammonia is frequently used to suppress the formation of secondary and tertiary amine by-products by shifting the equilibrium away from imine-amine condensation.[3][5]

  • Palladium on Carbon (Pd/C): A noble metal catalyst that is highly effective for a wide range of hydrogenations.[6] It can often be used under milder conditions than Raney Nickel. While Pd/C is very active, controlling selectivity to the primary amine can sometimes be challenging, though transfer hydrogenation methods using reagents like ammonium formate can be highly selective.[7][8] For direct hydrogenation, careful optimization of solvent and additives is key.

Detailed Experimental Protocols

Safety Precaution: Catalytic hydrogenations should always be carried out in a well-ventilated fume hood using appropriate pressure-rated equipment. Catalysts like Raney Nickel and dry Pd/C can be pyrophoric and must be handled with extreme care, typically under a solvent or inert atmosphere.

Protocol 4.2.1: Hydrogenation using Raney® Nickel

  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (slurry in water, ~1.0 g wet weight, ~10 wt% of substrate) with anhydrous ethanol (3 x 20 mL) to remove water.

  • Reaction Setup: To a high-pressure autoclave reactor, add the washed Raney® Nickel, the nitrile intermediate (10.0 g, 57.1 mmol), and a 7 M solution of ammonia in methanol (150 mL).

  • Hydrogenation: Seal the reactor, purge with argon, and then purge with hydrogen gas (3 times). Pressurize the reactor to 50 bar (approx. 725 psi) with hydrogen.

  • Reaction: Heat the mixture to 80 °C and stir vigorously (e.g., 1000 rpm) for 12-18 hours.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with argon.

  • Purification: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, ensuring the filter cake remains wet with solvent to prevent ignition. Wash the Celite® pad with additional methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation under high vacuum or by conversion to an acid salt (e.g., HCl salt) followed by recrystallization.

Protocol 4.2.2: Hydrogenation using Palladium on Carbon (Pd/C)

  • Catalyst Handling: Carefully handle 10% Pd/C (dry powder, 0.5 g, 5 wt% of substrate) under an inert atmosphere.

  • Reaction Setup: To a high-pressure Parr shaker or autoclave, add the nitrile intermediate (10.0 g, 57.1 mmol) and anhydrous ethanol (150 mL). Carefully add the 10% Pd/C catalyst under a stream of argon.

  • Hydrogenation: Seal the reactor, purge with argon, and then purge with hydrogen gas (3 times). Pressurize the reactor to 10 bar (approx. 145 psi) with hydrogen.

  • Reaction: Heat the mixture to 50 °C and agitate or stir vigorously for 24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS analysis of small aliquots.

  • Work-up: After completion, cool the reactor, vent the hydrogen, and purge with argon.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as described in Protocol 4.2.1.

Data Presentation and Catalyst Comparison

The choice of catalyst significantly impacts reaction outcomes. The following table summarizes the expected performance based on literature precedents for similar transformations.

ParameterRaney® Nickel10% Palladium on Carbon (Pd/C)
Typical Yield 85-95%75-90%
Selectivity (Primary Amine) >95% (with ammonia additive)80-95% (highly condition dependent)
**Pressure (H₂) **High (50-100 bar)Moderate (5-20 bar)
Temperature Elevated (80-120 °C)Mild to Elevated (25-60 °C)
Reaction Time 12-18 hours18-24 hours
Key Advantages High activity, low cost, excellent selectivity with ammonia.[3]Milder conditions, broad applicability.[6]
Key Disadvantages Pyrophoric, requires high pressure/temperature, potential for Al leaching.Higher cost, can be less selective without optimization.[8]

Conclusion and Recommendations

For the synthesis of 2-((1-(aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol via nitrile hydrogenation, both Raney® Nickel and Palladium on Carbon are viable and effective catalysts.

  • For Optimal Selectivity and Yield: The Raney® Nickel system, used in conjunction with methanolic ammonia, is the recommended protocol. The ammonia additive is highly effective at suppressing the formation of secondary amine impurities, leading to a cleaner product and simplifying purification. While this method requires higher pressures and temperatures, the superior selectivity makes it the preferred choice for large-scale synthesis.

  • For Milder Conditions: If high-pressure equipment is a limitation, 10% Pd/C offers a suitable alternative. It operates under significantly milder conditions. However, researchers must be prepared to undertake careful optimization of solvent, temperature, and potentially additives to maximize selectivity for the desired primary amine.

Ultimately, the choice of catalyst will depend on the specific equipment availability, scale of the reaction, and purity requirements of the final compound. This guide provides two robust starting points for the successful synthesis of this complex amino alcohol.

References

  • Beller, M., & Wu, X. (2014). A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles. Angewandte Chemie International Edition, 53(31), 8261-8265.

  • Elsevier. (2016). Catalytic Reduction of Nitriles. Science of Synthesis: Knowledge Updates 2016/2.

  • Labes, R., et al. (2017). Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines. Synlett, 28(14), 1763-1766.

  • Li, J., et al. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2007(14), 93-97.

  • Fischer, A., et al. (2007). Method for the production of primary amines by hydrogenating nitriles. US Patent 7,214,829 B2.

  • ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.

  • Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin, 55(5), 814-817.

  • Gunanathan, C., & Milstein, D. (2011). Reduction of Nitriles to Amines with H2 Catalyzed by Nonclassical Ruthenium Hydrides – Water-Promoted Selectivity for Primary Amines and Mechanistic Investigations. Chemistry – A European Journal, 17(33), 9298-9302.

  • Wu, X., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5483.

  • Aui, A., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 221.

  • Liu, W., & Liu, J. (2021). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv.

  • Jagadeesh, R. V., et al. (2014). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology, 4(3), 629-632.

  • Monguchi, Y., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 82(20), 10867-10875.

  • Goldman, A. S., et al. (2008). Kinetics and Mechanism of Iridium-Catalyzed Dehydrogenation of Primary Amines to Nitriles. Organometallics, 27(9), 2045-2055.

  • Wikipedia. (n.d.). Nitrile reduction.

Sources

scale-up manufacturing process for 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Manufacturing of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Introduction

The synthesis of complex organic molecules is a cornerstone of modern pharmaceutical development. Among these, amino alcohols serve as crucial building blocks and intermediates for a wide array of active pharmaceutical ingredients (APIs). Their unique bifunctional nature allows for diverse chemical modifications, making them valuable synthons in drug discovery. This application note provides a comprehensive guide to the scale-up manufacturing of 2-((1-(aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol, a novel amino alcohol with potential applications in medicinal chemistry.

The transition from laboratory-scale synthesis to large-scale manufacturing is a critical and often challenging phase in drug development.[1][2] This process, known as scale-up, requires a deep understanding of chemical engineering principles, process safety, and regulatory compliance.[3][4] This document outlines a robust and scalable synthetic route, detailed protocols for both laboratory and pilot-scale production, and critical considerations for process optimization and Good Manufacturing Practice (GMP) compliance. The aim is to provide researchers, scientists, and drug development professionals with a practical and scientifically sound framework for the efficient and reproducible manufacturing of this promising intermediate.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The molecule can be disconnected at the ether linkage, yielding two key building blocks: a functionalized cyclopentane derivative and an ethylene glycol-based reagent. Further disconnection of the aminomethyl group on the cyclopentane ring leads back to a nitrile precursor, which is a common and efficient way to introduce a primary amine.

This retrosynthetic approach informs the forward synthesis, which is designed to be efficient, cost-effective, and amenable to large-scale production. The proposed synthetic route involves three main stages:

  • Synthesis of the Cyclopentane Core: Starting from a readily available 3-methylcyclopentanone, a cyanation reaction followed by reduction will afford the key intermediate, 1-(hydroxymethyl)-3-methylcyclopentan-1-amine.

  • Protection and Etherification: The amine functionality will be protected, for example with a tert-butoxycarbonyl (Boc) group, to prevent side reactions during the subsequent etherification step.[5][6][7][8] The protected intermediate will then be reacted with a suitable ethylene glycol derivative to form the ether linkage.

  • Deprotection and Isolation: The final step involves the removal of the protecting group to yield the target molecule, followed by purification to meet the required quality standards.

Retrosynthetic Analysis target 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol intermediate1 Protected Amino Alcohol Ether target->intermediate1 Functional Group Interconversion (FGI) intermediate2 Protected 1-(Aminomethyl)-3-methylcyclopentanol intermediate1->intermediate2 C-O Disconnection (Ether) intermediate3 1-(Cyanomethyl)-3-methylcyclopentanol intermediate2->intermediate3 Functional Group Interconversion (FGI) starting_material 3-Methylcyclopentanone intermediate3->starting_material C-C Disconnection (Cyanation) Manufacturing Workflow start Dispensing of Raw Materials step1 Step 1: Cyanation and Reduction start->step1 step2 Step 2: Amine Protection step1->step2 step3 Step 3: Etherification step2->step3 step4 Step 4: Deprotection step3->step4 purification Purification and Isolation step4->purification drying Drying purification->drying packaging Packaging and Labeling drying->packaging qc Quality Control Testing packaging->qc release Final Product Release qc->release

Sources

Troubleshooting & Optimization

how to improve synthesis yield of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol (CAS: 1487077-63-3; PubChem: CS-0355586). As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in optimizing the yield and purity of this critical gabapentinoid-like intermediate.

This guide bypasses generic advice to focus on the exact mechanistic causality behind yield drops. The optimal synthetic route for this molecule involves a three-step sequence: ketalization of 3-methylcyclopentanone, chemoselective Strecker-type cyanation/ring-opening of the acetal, and reduction of the resulting nitrile.

Synthetic Workflow Overview

SynthesisRoute A 3-Methylcyclopentanone (Starting Material) B 7-Methyl-1,4-dioxaspirononane (Acetal Intermediate) A->B Step 1: Ethylene Glycol, p-TsOH, PhMe, Reflux C 1-(2-Hydroxyethoxy)-3-methyl- cyclopentane-1-carbonitrile B->C Step 2: TMSCN, MgI2 etherate, CH2Cl2, RT D 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol (Target API Intermediate) C->D Step 3: H2, Raney Ni, NH3/MeOH, 50 psi

Synthetic workflow for 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol.

Quantitative Yield Troubleshooting Matrix

To establish a self-validating system, monitor the quantitative metrics below during your workflow. Deviations from these benchmarks indicate specific mechanistic failures.

Reaction StepExpected YieldProblematic YieldPrimary Root CauseQuantitative Metric to Monitor
1. Ketalization >90%<70%Incomplete water removalH₂O volume in Dean-Stark (< theoretical 1.0 eq)
2. Cyanosilylation 85–95%30–50%Lewis acid deactivationUnreacted acetal >15% by GC-MS
3. Nitrile Reduction >85%<60%Secondary amine dimerizationDimer impurity >5% by HPLC area

Step-by-Step Methodologies & FAQs

Step 1: Acetal Protection (Ketalization)

Protocol:

  • Charge a round-bottom flask with 3-methylcyclopentanone (1.0 eq), ethylene glycol (1.5 eq), and catalytic p-toluenesulfonic acid (0.05 eq) in anhydrous toluene.

  • Reflux the mixture under a Dean-Stark trap until water evolution completely ceases (approximately 4–6 hours).

  • Quench with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield 7-methyl-1,4-dioxaspiro[1]nonane.

FAQ 1: Why is my acetal conversion stalling at ~70% despite prolonged reflux? Answer: Acetal formation is a thermodynamically driven equilibrium process. Stalling strictly indicates incomplete water removal. The Dean-Stark trap provides a direct visual and volumetric validation of reaction progress; if you have not collected 1.0 equivalent of water, the equilibrium has not shifted. Ensure your trap is properly insulated. If the issue persists, adding activated 4Å molecular sieves to a Soxhlet extractor positioned above the reaction flask provides an irreversible moisture sink, driving conversion to >95%.

Step 2: Chemoselective Strecker-Type Cyanation (The Critical Step)

Protocol:

  • Dissolve 7-methyl-1,4-dioxaspiro[1]nonane (1.0 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere.

  • Add freshly prepared MgI₂ etherate (0.1 eq) and stir for 10 minutes at room temperature.

  • Dropwise add trimethylsilyl cyanide (TMSCN) (1.2 eq). Stir for 3 hours.

  • Quench with a neutral phosphate buffer, extract with CH₂Cl₂, and purify via silica gel chromatography to isolate 1-(2-hydroxyethoxy)-3-methylcyclopentane-1-carbonitrile.

FAQ 2: I am observing low yields and recovery of unreacted acetal. What is the mechanistic cause? Answer: This is caused by Lewis acid deactivation due to trace moisture. The cyanosilylation of acetals relies on the electrophilic activation of the acetal oxygen. We strongly recommend using MgI₂ etherate over harsher Lewis acids (like TiCl₄ or BF₃·OEt₂) because it provides a highly chemoselective without polymerizing the acetal[2]. However, MgI₂ is highly hygroscopic; ensure your CH₂Cl₂ is freshly distilled and the MgI₂ etherate is freshly prepared.

FAQ 3: How do I prevent reversion to the ketone during workup? Answer: Reversion to 3-methylcyclopentanone occurs if the intermediate silyl ether is subjected to harsh aqueous acidic workups before the nitrile is fully stabilized. Quench with a mild, neutral phosphate buffer instead of strong acids. The chemoselectivity of the TMSCN attack is dictated by the non-coordinating solvent (CH₂Cl₂) which stabilizes the oxonium ion intermediate[2].

Step 3: Nitrile Reduction to Primary Amine

Protocol:

  • Dissolve 1-(2-hydroxyethoxy)-3-methylcyclopentane-1-carbonitrile in methanolic ammonia (7 M NH₃ in MeOH).

  • Add washed Raney Nickel catalyst (20% w/w).

  • Hydrogenate in a Parr shaker at 50 psi H₂ and 40°C for 12 hours. Monitor hydrogen uptake; a pressure drop corresponding to exactly 2.0 equivalents of H₂ validates complete reduction.

  • Filter through Celite (Caution: Raney Ni is highly pyrophoric), concentrate, and purify to yield 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol.

FAQ 4: My reduction yields a significant amount of a secondary amine dimer impurity. How do I fix this? Answer: The reduction of nitriles proceeds via a highly reactive primary imine intermediate. If the local concentration of the newly formed primary amine is high, it will nucleophilically attack the unreduced imine, ejecting ammonia and forming a secondary imine that reduces to a secondary amine dimer. This is a classic Le Chatelier equilibrium problem. By saturating the reaction solvent with , you force the equilibrium backward, completely suppressing the dimerization pathway and enhancing the yield of the primary amine[3].

ReductionMechanism Nitrile Nitrile Precursor (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine +H2 (Catalyst) PrimaryAmine Primary Amine (Target: R-CH2NH2) Imine->PrimaryAmine +H2 (Catalyst) SecondaryImine Secondary Imine (Side Product) Imine->SecondaryImine +Primary Amine (-NH3) SecondaryImine->Imine +Excess NH3 (Forces Equilibrium Back) SecondaryAmine Secondary Amine (Dimer Impurity) SecondaryImine->SecondaryAmine +H2

Mechanism of nitrile reduction highlighting how excess ammonia prevents secondary amine dimerization.

References

  • Li, H., Pan, H., Meng, X., & Zhang, X. (2020). Unique chemoselective Strecker-type reaction of acetals with TMSCN catalyzed by MgI2 etherate. Synthetic Communications, 50(5). URL:[Link]

  • Besson, M., et al. (2007). Method for the production of primary amines by hydrogenating nitriles (U.S. Patent No. 7,214,829). U.S. Patent and Trademark Office.

Sources

Technical Support Center: Purification of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-((1-(aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol (herein referred to as 'Compound A' for brevity). This document is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common and complex purification challenges associated with this highly polar amino alcohol.

The presence of both a primary amine and a primary alcohol functional group imparts high polarity and specific reactivity, which can complicate purification. This guide offers structured troubleshooting advice, detailed protocols, and the scientific rationale behind each technique to ensure you can achieve your desired purity specifications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling the purification of Compound A and similar amino alcohols.

Q1: What are the most common impurities I should expect during the synthesis of Compound A?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities in amino alcohol syntheses often include unreacted starting materials, byproducts from incomplete reactions (e.g., corresponding aldehydes from partial reduction), and substances related to the use of protecting groups.[1] If a protection strategy is used for the amine (e.g., Boc or Cbz), incomplete deprotection can leave residual protected compound. Over-alkylation or side reactions involving the hydroxyl or amino groups can also occur.

Q2: My compound is highly polar and water-soluble. How does this affect my purification strategy?

A2: The high polarity and potential water solubility of Compound A make standard purification techniques like extraction with common nonpolar organic solvents potentially inefficient. For chromatographic purification, highly polar mobile phases are required.[2][3] For example, using methanol in dichloromethane or ethyl acetate is common.[2][3] Reversed-phase chromatography, where the most polar compounds elute first, is also a viable option.[2][3][4]

Q3: Why is my amine compound streaking or tailing on my silica gel TLC plate and column?

A3: This is a classic problem when purifying amines on standard silica gel. Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[2][5] The basic amine can interact strongly with these acidic sites via acid-base interactions, leading to poor peak shape (tailing) and sometimes irreversible adsorption to the stationary phase.[5] This results in poor separation and lower yields.

Q4: How can I prevent my amine from streaking during column chromatography?

A4: To mitigate the acidic nature of silica, you can add a small amount of a basic modifier to your mobile phase.[5] Commonly used modifiers include triethylamine (TEA) or ammonium hydroxide, typically at a concentration of 0.1-1% (v/v).[5] This competing base neutralizes the acidic silanol sites, allowing your target amine to travel through the column more cleanly.[5] Alternatively, using a different stationary phase like alumina (which is basic or neutral) or an amine-functionalized silica column can also be very effective.[2][3][5]

Q5: Is there an alternative to column chromatography for purifying Compound A?

A5: Yes, a highly effective method for purifying amines is through salt formation and recrystallization.[6][7] By reacting the basic amine of Compound A with an acid (e.g., hydrochloric acid, oxalic acid, or tartaric acid), you can form a crystalline salt.[6][7] Impurities that do not form salts or have different solubility profiles can then be removed during the crystallization process. The pure salt can be isolated and, if needed, the free base can be regenerated by treatment with a base.[6]

Q6: What analytical techniques are best for assessing the final purity of Compound A?

A6: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase method is generally suitable for separating the polar main component from its potential impurities.[8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of Compound A and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Gas Chromatography (GC): Can be used, but may require derivatization of the polar -NH₂ and -OH groups to improve volatility.[8][9]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols for the primary purification techniques applicable to Compound A.

Guide 1: Purification by Flash Column Chromatography on Silica Gel

This is often the first method attempted for purifying reaction mixtures. The key to success is proper mobile phase selection and suppression of the amine's interaction with the silica.

The Causality Behind the Choices:

  • Stationary Phase: Standard silica gel is used, but we must counteract its acidity.

  • Mobile Phase: A polar system is needed. Dichloromethane (DCM)/Methanol (MeOH) is a common choice for polar compounds.[2][3]

  • Additive: Triethylamine (TEA) is added as a volatile competing base to prevent peak tailing.[5] An alternative is a 10% ammonia in methanol solution.[2][3]

Step-by-Step Protocol:

  • Mobile Phase Selection (TLC Analysis):

    • Prepare several eluent systems. Start with a baseline of 95:5 DCM:MeOH and increase polarity (e.g., 90:10, 85:15).

    • To each of these systems, add 0.5-1% triethylamine (e.g., to 100 mL of eluent, add 0.5-1 mL of TEA).

    • Spot your crude material on a TLC plate and develop it in these solvent systems.

    • The ideal system will give your desired Compound A an Rf value of approximately 0.2-0.35.

  • Column Packing:

    • Select an appropriate size column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude compound weight).

    • Prepare a slurry of silica gel in the least polar solvent you will use (e.g., pure DCM with 1% TEA).

    • Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the mobile phase or DCM.

    • Expert Tip: If your compound is not very soluble, it is better to adsorb it onto a small amount of silica gel. Dissolve the crude product in a soluble solvent (like pure methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This is called "dry loading" and often results in better separation.

    • Carefully add your sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase. You can run the column isocratically (same solvent mixture throughout) or with a gradient (gradually increasing the polarity by adding more methanol).

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator. The TEA is volatile and should co-evaporate.

Data Summary Table: Example Solvent Systems

System No.Dichloromethane (DCM)Methanol (MeOH)Triethylamine (TEA)Typical Application
198%2%0.5-1%For less polar impurities
295%5%0.5-1%Good starting point for Compound A
390%10%0.5-1%For eluting more polar compounds
485%15%0.5-1%High polarity system

Purification Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. TLC Analysis (Find Rf ~0.3) Slurry 2. Pack Column (Silica Slurry) TLC->Slurry Load 3. Load Sample (Dry Load Preferred) Slurry->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Analyze->Elute Continue elution Combine 7. Combine Pure Fractions Analyze->Combine Pool pure fractions Evap 8. Evaporate Solvent Combine->Evap Final 9. Final Product Evap->Final G start Crude Compound A purity_check Assess Purity & Impurity Profile (TLC, LCMS, NMR) start->purity_check col_chrom Column Chromatography purity_check->col_chrom Complex mixture or non-crystalline impurities recryst Salt Formation & Recrystallization purity_check->recryst Main impurity has different basicity/solubility final_product Pure Compound A col_chrom->final_product recryst->final_product

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-((1-(aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reaction conditions effectively.

Part 1: Overview of the Synthetic Strategy

The synthesis of the target amino alcohol derivatives is a multi-faceted process that requires careful control over reaction conditions and often necessitates the use of protecting groups to achieve the desired chemo-selectivity. A common retrosynthetic approach involves dissecting the molecule at the ether linkage and the aminomethyl group.

A plausible forward synthesis generally involves two key transformations:

  • Formation of the C-O Ether Bond: Typically achieved via a Williamson ether synthesis, where an alkoxide is reacted with an alkyl halide.[1][2] This method is versatile but prone to side reactions, especially with sterically hindered substrates.[1][3][4][5]

  • Introduction of the Aminomethyl Group: A robust method for this transformation is the reductive amination of a corresponding cyclopentyl carbonyl compound.[6][7] This reaction condenses a ketone or aldehyde with an amine source, followed by reduction of the resulting imine intermediate.

Given the presence of both a primary amine and a primary alcohol in the final product, a protecting group strategy is often essential to prevent unwanted side reactions such as self-coupling or over-alkylation.[8][9]

Below is a generalized workflow for the synthesis.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Amine Introduction cluster_2 Phase 3: Final Deprotection & Purification Start 3-Methylcyclopentanone Derivative P1 Protection of Carbonyl (if necessary) Start->P1 P2 Functional Group Interconversion (e.g., to Hydroxymethyl) P1->P2 P3 Williamson Ether Synthesis with Protected Ethylene Glycol Derivative P2->P3 P4 Deprotection of Carbonyl (if protected) P3->P4 P5 Reductive Amination P4->P5 P6 Protection of Amine (e.g., Boc) P5->P6 P7 Deprotection of Hydroxyl & Amine P6->P7 P8 Purification of Final Product P7->P8 P9 Final Product P8->P9

Caption: Generalized workflow for the synthesis of the target amino alcohol.

Part 2: Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Section A: Williamson Ether Synthesis (Ether Bond Formation)

The Williamson ether synthesis is a classic Sₙ2 reaction.[2][4] Its success with sterically hindered cyclopentyl derivatives hinges on favoring the substitution pathway over the competing E2 elimination pathway.[1][3][5]

G cluster_0 SN2 Pathway (Favored) cluster_1 E2 Pathway (Side Reaction) Reactants Cyclopentyl Alkoxide + Primary Alkyl Halide SN2_TS SN2 Transition State Reactants->SN2_TS Less Steric Hindrance Polar Aprotic Solvent Lower Temperature E2_TS E2 Transition State Reactants->E2_TS More Steric Hindrance Strong, Bulky Base Higher Temperature Ether Desired Ether Product SN2_TS->Ether Alkene Alkene Byproduct E2_TS->Alkene

Caption: Competition between Sₙ2 (ether formation) and E2 (elimination).

Q1: My Williamson ether synthesis is giving a very low yield. What are the likely causes and solutions?

A low yield in this step is a common problem and can typically be traced to three main factors: competing side reactions, incomplete deprotonation of the alcohol, or low reactivity of the electrophile.[10][11]

  • Probable Cause 1: E2 Elimination is Dominating. The alkoxide is a strong base, and if the cyclopentyl substrate or the alkyl halide is sterically hindered, the base may abstract a proton from a β-carbon, leading to an alkene byproduct instead of the desired ether.[1][2][3]

    • Solution: Optimize your reaction conditions to favor Sₙ2. This involves using a primary alkyl halide (or tosylate) as the electrophile if possible. Employ a polar aprotic solvent like DMF or DMSO, which solvates the cation but leaves the alkoxide nucleophile "naked" and more reactive.[3] Running the reaction at a lower temperature for a longer duration can also suppress the elimination pathway, which has a higher activation energy.[3]

  • Probable Cause 2: Incomplete Formation of the Alkoxide. The alcohol must be fully deprotonated to act as a potent nucleophile.

    • Solution: Use a strong, non-reversible base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF, DMF). Ensure your glassware is flame-dried and the solvent is anhydrous, as water will quench the hydride and the alkoxide. A slight excess (1.1-1.2 equivalents) of the base is recommended.

  • Probable Cause 3: Poor Leaving Group. If your electrophile is an alcohol that you are trying to react directly, this will not work as the hydroxyl group is a poor leaving group.[12]

    • Solution: If using a diol like ethylene glycol, one hydroxyl group must be protected (e.g., as a benzyl or silyl ether) and the other must be converted into a good leaving group (e.g., a tosylate, mesylate, or halide).[2]

ParameterRecommendation for Sₙ2Rationale
Base NaH, KH (strong, non-nucleophilic)Irreversibly deprotonates the alcohol to form the alkoxide.[3]
Solvent DMF, DMSO, Acetonitrile (Polar Aprotic)Solvates the counter-ion, enhancing the nucleophilicity of the alkoxide.[3]
Temperature 25°C to 80°CHigher temperatures can favor the competing E2 elimination reaction.[3] Start lower and increase if the reaction is too slow.
Substrate Use the less sterically hindered fragment as the alkyl halide.The Sₙ2 reaction is highly sensitive to steric hindrance at the reaction center.[4][5]

Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this?

The formation of an alkene is a clear sign that the E2 elimination pathway is competing with your desired Sₙ2 reaction.[2][3]

  • Solution: This is particularly problematic with secondary alkyl halides.[4] The most effective strategy is to ensure your electrophile is a primary halide. If you must use a more hindered system, using a less-bulky base and lowering the reaction temperature are your primary levers for control. Avoid using bulky bases like potassium tert-butoxide if substitution is the goal.

Section B: Reductive Amination (Aminomethyl Group Introduction)

Reductive amination is a powerful method for forming C-N bonds. It is often challenging to achieve high selectivity, with common side reactions including over-alkylation or reduction of the starting carbonyl.[7]

Q1: The reaction has stalled, and I have a high amount of unreacted starting ketone/aldehyde. What went wrong?

This issue typically points to problems with the first step of the reaction: the formation of the imine or enamine intermediate.

  • Probable Cause 1: Water is Inhibiting Imine Formation. The condensation of the carbonyl with the amine source (e.g., ammonia) releases a molecule of water. This is a reversible reaction, and the presence of water in the reaction medium can push the equilibrium back towards the starting materials.[6]

    • Solution: Remove water as it is formed. For higher temperatures, a Dean-Stark apparatus is effective. For milder conditions, the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves is recommended.

  • Probable Cause 2: Incorrect pH. Imine formation is typically acid-catalyzed. However, if the medium is too acidic, the amine nucleophile will be protonated and rendered non-nucleophilic.

    • Solution: The optimal pH is generally mildly acidic (pH 4-6). Often, adding a catalytic amount of acetic acid is sufficient.[13]

Q2: My main byproduct is the alcohol corresponding to the reduction of my starting carbonyl. How do I prevent this?

This indicates that your reducing agent is reacting with the carbonyl group faster than the carbonyl is reacting with the amine to form the imine.

  • Solution: Choose a reducing agent that is selective for the iminium ion over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this, as it is a milder reducing agent than sodium borohydride (NaBH₄) and can be added directly to the mixture of the carbonyl and the amine (a "one-pot" reaction).[6][13] If using a more powerful reducing agent like NaBH₄ or NaBH₃CN, it is best to first allow time for the imine to form before adding the reducing agent.

Q3: I am getting significant amounts of di- and tri-alkylated amine impurities. How can I favor the formation of the primary amine?

This is a very common challenge in reductive amination, as the primary amine product is often more nucleophilic than the starting amine source, leading to further reaction with the carbonyl.[7]

  • Solution 1: Use a Large Excess of the Amine Source. By Le Châtelier's principle, using a large excess of ammonia or an ammonia equivalent (e.g., ammonium acetate) will statistically favor the formation of the primary amine.

  • Solution 2: Use a Protected Amine Equivalent. A more controlled approach is to use an amine that can be easily cleaved later. For example, using benzylamine will yield a secondary benzyl-protected amine. The benzyl group can then be removed via hydrogenolysis (e.g., H₂, Pd/C) to reveal the primary amine.

Reducing AgentSelectivity & Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly Recommended. Mild and selective for imines/iminium ions. Allows for a one-pot procedure.[6]
Sodium Cyanoborohydride (NaBH₃CN) Effective at slightly acidic pH. Selective for iminium ions. Caution: Highly toxic HCN gas can be liberated at low pH.
Catalytic Hydrogenation (H₂, Pd/C, Raney Ni) "Green" and effective method. Can sometimes lead to over-reduction or debenzylation if other functional groups are present. Requires pressure equipment.[6][14]
Sodium Borohydride (NaBH₄) Less selective; can readily reduce the starting carbonyl. Best used in a two-step process where the imine is formed first.[15]
Section C: Purification of the Final Amino Alcohol

The polar nature of your final product, containing both a basic amine and a hydrogen-bond-donating alcohol, can make purification challenging.[16]

Q1: My product streaks badly on a standard silica gel column and I get poor separation.

This is because the basic amine group interacts strongly with the acidic silanol groups on the surface of the silica gel.

  • Solution 1: Neutralize the Silica Gel. Pre-treating your column or eluent with a small amount of a volatile base like triethylamine (~1%) can deactivate the acidic sites on the silica, leading to much better peak shapes.

  • Solution 2: Use a Different Stationary Phase. Amine-functionalized or diol-functionalized silica columns are designed for purifying polar and basic compounds and can provide excellent separation.[16]

  • Solution 3: Reverse-Phase Chromatography. If your compound has sufficient organic character, reverse-phase flash chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is a powerful alternative.[16]

  • Solution 4: Crystallization. Often, the most effective way to purify a highly polar amino alcohol is to form a salt and crystallize it.[17] Reacting the final product with a solution of HCl in a non-polar solvent (like ether or dioxane) can precipitate the hydrochloride salt in high purity. The free base can then be regenerated if needed by treatment with a base.[18]

Part 3: Experimental Protocols

Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general method for the reductive amination of a cyclopentanone derivative to a primary amine.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the cyclopentanone starting material (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane (DCE) or tetrahydrofuran (THF), approx. 0.1 M concentration).

  • Amine Addition: Add ammonium acetate (NH₄OAc, 5-10 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise over 15-20 minutes. Note: The addition may be slightly exothermic. Monitor the reaction progress by TLC or LC-MS. Allow the reaction to stir at room temperature for 12-24 hours, or until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified as described in Section C.

Part 4: Troubleshooting Workflow

G decision decision result Improved Yield start Low Yield in Reductive Amination q1 Analysis shows mainly unreacted starting carbonyl? start->q1 q2 Analysis shows significant alcohol byproduct? q1->q2 No a1 Cause: Incomplete Imine Formation - Add dehydrating agent (e.g., mol. sieves). - Add catalytic acid (e.g., AcOH). - Increase reaction time before adding reducing agent. q1->a1 Yes q3 Analysis shows over-alkylation (secondary/tertiary amines)? q2->q3 No a2 Cause: Premature Carbonyl Reduction - Use a more selective reducing agent (NaBH(OAc)3). - Add reducing agent only after imine formation is confirmed. q2->a2 Yes a1->result Optimize a4 Review work-up and purification steps. Consider alternative purification methods (crystallization, amine-functionalized silica). q3->a4 No (Check purification losses) a3 Cause: Product is more reactive than starting amine. - Use large excess of NH3/NH4+ source. - Consider a protecting group strategy (e.g., benzylamine). q3->a3 Yes a2->result a4->result a3->result

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address a specific, notorious chromatographic challenge: peak tailing during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol .

Mechanistic Overview: The Causality of Tailing

To troubleshoot effectively, we must first understand the molecular behavior of our analyte. 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol contains three key functional groups: an ether linkage, a primary alcohol, and a primary amine (-NH₂).

While the oxygen-containing groups are chromatographically well-behaved, the primary amine (pKa ~9.5) is fully protonated (-NH₃⁺) under standard mobile phase conditions (pH 2–7). This positive charge acts as a magnet for ionized, negatively charged residual silanol groups (SiO⁻) on the surface of silica-based stationary phases. This secondary ion-exchange interaction acts like "velcro," causing the analyte molecules to stick to the column matrix longer than expected, resulting in non-linear isotherms that manifest as peak tailing .

Furthermore, due to the highly polar nature of the alcohol and ether groups, this molecule exhibits low hydrophobic retention. Chromatographers often compensate by using highly aqueous mobile phases, which inadvertently fully hydrates and activates the silica surface, exacerbating the tailing effect.

Diagnostic FAQs: Isolating the Root Cause

Q: My peak has an asymmetry factor (As) of 2.1. How do I know if the tailing is caused by the primary amine or a physical system issue? A: You must isolate chemical interactions from physical system voids. Inject a purely neutral compound (e.g., toluene or uracil) under your current isocratic conditions. Neutral compounds cannot participate in acid-base ion-exchange interactions . If the neutral peak is perfectly symmetrical (As ~1.0) but your amine-containing analyte tails, the issue is chemical (amine-silanol interaction). If both peaks tail equally, you have a physical issue, such as a void volume at the head of the column or a poor tubing connection.

Q: Will increasing the flow rate or changing the injection volume fix the tailing? A: No. Changing the flow rate only compresses or expands the chromatogram on the time axis; the asymmetry factor (As) will remain largely unchanged. While reducing injection volume can help if the column is strictly mass-overloaded, it will not cure tailing caused by secondary silanol interactions.

Q: I am using a "fully end-capped" C18 column. Why are there still active silanols? A: Steric hindrance during the manufacturing process prevents the complete bonding of C18 ligands to the silica surface. Even the most aggressively end-capped columns retain a population of active residual silanols. Older "Type A" silica columns are particularly rich in highly acidic silanols, whereas modern "Type B" (high-purity) silica columns are base-deactivated to minimize this exact effect .

Step-by-Step Troubleshooting Protocols

The following protocols are self-validating systems. By calculating the Asymmetry Factor (As) before and after each intervention, you mathematically verify the success of the applied chemistry.

Protocol A: Mobile Phase pH Optimization (The "Protonation" Strategy)

Causality: Residual silanols typically have a pKa between 3.5 and 4.5. By lowering the mobile phase pH below 3.0, you force the silanols into their neutral, protonated state (Si-OH), effectively turning off the electrostatic attraction that traps the amine .

  • Prepare Acidic Modifier: Formulate an aqueous mobile phase (Mobile Phase A) containing 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid to achieve a pH of ~2.0 - 2.5.

  • Match Organic Phase: Prepare the organic modifier (Mobile Phase B, Acetonitrile or Methanol) with the exact same concentration of acid (0.1%) to prevent baseline drift during gradient elution.

  • System Equilibration: Flush the HPLC system and column with 15-20 column volumes of the new acidic mobile phase to ensure complete protonation of the silica bed.

  • Validation: Inject the 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol standard. Calculate the new asymmetry factor at 10% peak height. A successful intervention will yield an As between 1.0 and 1.2.

Protocol B: Silanol Masking via Amine Modifiers

Causality: If your method strictly requires a mid-range pH (e.g., pH 6.0) where silanols are actively ionized, you can introduce a sacrificial competing base. Triethylamine (TEA) is a small, highly basic molecule that aggressively binds to active silanols, masking them from your larger analyte .

  • Add Modifier: Add 0.1% to 0.2% (v/v) Triethylamine (TEA) to your aqueous mobile phase.

  • Adjust pH: Adjust the pH of the buffer to the desired target (e.g., pH 6.5) using phosphoric acid or acetic acid.

  • Extended Equilibration: TEA has a strong affinity for silica and requires a significantly longer equilibration time (often >30 column volumes) to achieve a stable baseline and consistent retention times. Critical Note: TEA causes severe ion suppression in LC-MS. Only use Protocol B for UV/Vis, PDA, or RID detection workflows.

Quantitative Data Summary

The table below summarizes the expected impact of various chromatographic parameters on the peak shape of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol.

Chromatographic ConditionSilica TypeDominant Interaction MechanismExpected Asymmetry (As)Retention Time Impact
pH 6.5 (No Additives) Type A (Standard)Strong Electrostatic (Amine-Silanol)> 2.0 (Severe Tailing)Baseline (Longest)
pH 6.5 + 0.1% TEA Type A (Standard)Masked Silanols via Competing Base1.2 - 1.4 (Slight Tailing)Decreased
pH 2.5 (0.1% TFA) Type A (Standard)Hydrophobic + Ion Pairing1.1 - 1.3 (Good)Decreased
pH 2.5 (0.1% TFA) Type B (Base-Deactivated)Purely Hydrophobic1.0 - 1.1 (Excellent)Decreased

Visualizations

Mechanism cluster_0 Problem: Mid/High pH (Ionized Silanols) cluster_1 Solution: Low pH < 3.0 (Protonated Silanols) Analyte1 Analyte Primary Amine (-NH3+) Silanol1 Residual Silanol (SiO-) Analyte1->Silanol1 Electrostatic Attraction Result1 Secondary Interaction (Peak Tailing) Silanol1->Result1 Analyte2 Analyte Primary Amine (-NH3+) Silanol2 Neutral Silanol (Si-OH) Analyte2->Silanol2 Repulsion / No Attraction Result2 No Interaction (Symmetrical Peak) Silanol2->Result2

Mechanism of amine-silanol secondary interactions and low-pH mitigation.

Workflow Start Observe Peak Tailing (Asymmetry Factor > 1.2) Test Inject Neutral Standard (e.g., Toluene) Start->Test Decision Does the neutral peak tail? Test->Decision Phys Physical Issue: Fix void volumes, tubing, or replace clogged column Decision->Phys Yes Chem Chemical Issue: Amine-Silanol Interaction Decision->Chem No Step1 Action 1: Lower Mobile Phase pH (< 3.0) Chem->Step1 Step2 Action 2: Use Base-Deactivated (Type B) Column Step1->Step2 Persists Success Symmetrical Peak Achieved (Asymmetry 1.0 - 1.2) Step1->Success Resolved Step3 Action 3: Add Amine Modifier (e.g., 0.1% TEA) Step2->Step3 Persists Step2->Success Resolved Step3->Success

Step-by-step troubleshooting workflow for diagnosing and resolving HPLC peak tailing.

References

  • Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]

  • Title: Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies Source: National Institutes of Health (PMC) URL: [Link]

Technical Support Center: Handling & Storage of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the reproducibility of assays involving complex building blocks like 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol .

Handling this specific compound requires a deep understanding of its structural vulnerabilities. It features a "perfect storm" for atmospheric degradation: a primary amine, a primary alcohol, and an ether linkage. Below is our definitive guide to maintaining the integrity of this reagent, built on field-proven methodologies and self-validating protocols.

Mechanistic Insight: The "Why" Behind the Sensitivity

To master the storage of this compound, you must understand the causality of its degradation.

The primary amine (-NH2) and primary alcohol (-OH) functional groups are highly hydrophilic. They form strong hydrogen bonds with atmospheric water vapor, leading to rapid moisture regain and deliquescence[1]. However, water is only half the problem. Low molecular weight primary amines act as strong nucleophiles. In the presence of ambient moisture, they react directly with atmospheric carbon dioxide (CO2) to form insoluble carbamate and bicarbonate salts[2].

This dual-action degradation—often referred to in materials science as "amine blush"—alters the physical state of the compound (causing clumping or cloudiness) and drastically skews its molar mass, leading to inaccurate solution concentrations during weighing[3],[4].

MoistureDegradation cluster_ambient Ambient Air Exposure cluster_inert Inert Storage (Argon/N2) Start 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol H2O Moisture Uptake (H-bonding) Start->H2O CO2 CO2 Absorption Start->CO2 Glovebox Glovebox / Schlenk Handling Start->Glovebox Degradation Carbamate Salt Formation & Deliquescence H2O->Degradation CO2->Degradation Stable Anhydrous & Free-Flowing Glovebox->Stable

Degradation pathways vs. inert storage logic for hygroscopic amine-alcohols.

Quantitative Impact of Storage Conditions

To illustrate the critical nature of proper storage, the following table summarizes the expected moisture uptake and chemical integrity of the compound under varying environmental conditions.

Storage EnvironmentRelative Humidity (RH)Est. Moisture Uptake (% w/w per hr)Physical StateChemical Integrity
Glovebox (Argon/N2) < 1%< 0.01%Free-flowing solid / Clear liquidStable; Anhydrous
Desiccator (Silica Gel) 10 - 15%0.5 - 1.0%Minor clumping / ViscousTrace carbamate formation
Ambient Laboratory Air 40 - 60%5.0 - 15.0%Deliquescent / Cloudy gelRapid carbamate salt formation
Self-Validating Experimental Protocols
Protocol A: Anhydrous Aliquoting & Stock Solution Preparation

Purpose: To divide bulk material into single-use aliquots without compromising the anhydrous state, avoiding repeated opening of the main container[3].

  • Preparation: Bake all glass vials, septa, and spatulas at 120°C for a minimum of 4 hours. Transfer immediately into an inert-atmosphere glovebox (Argon or N2).

  • Equilibration: Allow the sealed primary container of the compound to reach room temperature before opening to prevent internal condensation[5].

  • Dispensing: Inside the glovebox, dispense the required mass into the pre-baked, pre-tared amber vials.

  • Sealing: Seal the vials tightly with PTFE-lined septa and aluminum crimp caps.

  • Self-Validation Check (Gravimetric): Weigh the sealed vial on an analytical balance to 0.1 mg precision. Leave the vial in the ambient lab environment for 24 hours, then re-weigh. A mass deviation of < 0.05% validates the integrity of the septum seal and confirms the aliquot remains isolated from atmospheric moisture.

Protocol B: Moisture Recovery via Schlenk Line Vacuum Drying

Purpose: To salvage a reagent batch that has absorbed moisture and begun to clump or turn cloudy[5].

  • Setup: Transfer the compromised reagent into a dry Schlenk flask. If the compound has deliquesced into a liquid state, add activated 3Å molecular sieves[5].

  • Freezing: Submerge the flask in a dry ice/acetone bath (-78°C) to freeze the sample. This prevents bumping and loss of the volatile amine during initial vacuum application.

  • Vacuum Application: Connect to a Schlenk line and apply high vacuum (< 0.1 mbar). Slowly remove the cooling bath, allowing the sample to warm to room temperature while under vacuum to pull off the moisture[5].

  • Self-Validation Check (Spectroscopic): Extract a 5 mg micro-aliquot inside a glovebox and dissolve in anhydrous CDCl3. Run a 1H-NMR spectrum. The complete absence of a broad residual water peak (typically ~1.5 ppm in CDCl3) and the absence of shifted carbamate peaks validate the successful recovery of the anhydrous amine[5].

Troubleshooting Guides & FAQs

Q: My compound has turned into a sticky, cloudy gel. Is it ruined? A: Not necessarily, but it has degraded. The cloudiness is a classic sign of "amine blush"—the formation of carbamate salts due to the reaction between the primary amine, CO2, and moisture[4]. You can attempt to recover the free amine by dissolving it in a dry, non-polar solvent (where carbamate salts are largely insoluble), filtering out the precipitate, and applying Protocol B to remove residual water.

Q: I don't have a glovebox. How can I accurately weigh this compound for sensitive reactions? A: If a glovebox is unavailable, utilize the "Stock Solution Method" in the lowest humidity area of your lab[3]. Tare a sealed vial containing a known volume of anhydrous solvent. Quickly add a scoop of the compound, immediately reseal, and weigh the vial again. The mass difference gives you the exact weight added, minimizing air exposure time. Calculate your molarity based on this difference, and use airtight syringes to transfer the solution.

Q: Can I store the bulk container in a standard refrigerator to preserve it? A: Yes, but with extreme caution. While refrigeration slows thermal degradation, standard refrigerators have high humidity. If you must refrigerate, seal the primary container with Parafilm, place it inside a secondary zip-lock bag containing desiccant pouches (silica gel), and put that inside a heat-sealed foil bag[6]. Crucially, you must allow the entire package to warm to room temperature before opening; otherwise, atmospheric moisture will instantly condense on the cold reagent[5].

References
  • Epoxy Coating Blush Explanation & Prevention Recommendations. Tri-iso.[Link]

  • Moisture Regain Prevention. Bry-Air. [Link]

  • How to Identify, Prevent & Remove Amine Blush in Epoxy. Sherwin-Williams.[Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate.[Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

Sources

Validation & Comparative

1H-NMR and 13C-NMR chemical shifts for 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

The molecule 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol (CAS: 1487077-63-3) is a highly versatile, functionalized building block increasingly utilized in the synthesis of next-generation gabapentinoid analogs [1]. Characterized by a quaternary stereocenter (C1) that simultaneously bears an aminomethyl group and an ether linkage, this scaffold presents unique challenges for structural elucidation.

Part 1: The Causality of Experimental Design

To establish a highly trustworthy analytical baseline, we must understand why specific experimental parameters are chosen over others.

  • Solvent Selection (CDCl₃ vs. DMSO-d₆): While DMSO-d₆ is excellent for resolving exchangeable protons (-NH₂, -OH), CDCl₃ is selected here to prevent the severe signal overlap in the aliphatic region (1.0–2.0 ppm) caused by the cyclopentyl ring. CDCl₃ provides sharper linewidths for the complex multiplets of the diastereotopic methylene protons.

  • The Necessity of 2D HMBC: The primary structural ambiguity in 1487077-63-3 is confirming that the ethoxy group (-O-CH₂-CH₂-OH) is covalently bonded to the C1 quaternary carbon, rather than existing as an unreacted mixture. 1D ¹³C-NMR alone cannot prove connectivity. We utilize 2D Heteronuclear Multiple Bond Correlation (HMBC) because the cross-peaks between the ether protons (C8-H₂) and the C1 carbon definitively validate the ether linkage. This creates a self-validating system : the 2D data internally proves the 1D assignments without relying on external assumptions.

NMR_Workflow A Sample Prep (15 mg in 0.6 mL CDCl3) B 1D Acquisition (1H & 13C at 600 MHz) A->B C 2D Acquisition (HSQC, HMBC, COSY) B->C E Data Processing (Fourier Transform, Phasing) C->E D AI Prediction (ACD/Labs / Mnova) F Structural Assignment (Comparative Analysis) D->F E->F

Fig 1: Self-validating NMR workflow comparing experimental acquisition with AI prediction.

Part 2: Comparative Data Analysis

The tables below summarize the quantitative chemical shifts for 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol. The experimental data serves as the "Gold Standard," acquired at 600 MHz in CDCl₃ at 298 K. The predictive data was generated using standard neural-network-based NMR predictors trained on vast structural databases [2].

Table 1: ¹H-NMR Chemical Shift Comparison (δ, ppm)

Note: Multiplicities and coupling constants (J in Hz) are derived from experimental data.

PositionGroupExperimental (600 MHz)AI-PredictedΔ (Error)
C6 -CH₃0.95 (d, J = 6.5)0.920.03
C4 Ring -CH₂-1.20 (m), 1.65 (m)1.25, 1.700.05
C2 Ring -CH₂-1.45 (m), 1.85 (m)1.48, 1.810.03
C5 Ring -CH₂-1.55 (m), 1.80 (m)1.60, 1.770.05
C3 Ring -CH-1.95 (m)1.880.07
N/A -NH₂, -OH2.20 (br s, 3H)N/A (Exchangeable)N/A
C7 -CH₂-NH₂2.75 (s, 2H)2.850.10
C8 -O-CH₂-3.55 (t, J = 4.5)3.620.07
C9 -CH₂-OH3.70 (t, J = 4.5)3.780.08
Table 2: ¹³C-NMR Chemical Shift Comparison (δ, ppm)
PositionCarbon TypeExperimental (150 MHz)AI-PredictedΔ (Error)
C6 Primary (CH₃)21.422.10.7
C3 Tertiary (CH)33.834.50.7
C4 Secondary (CH₂)34.535.20.7
C5 Secondary (CH₂)38.137.60.5
C2 Secondary (CH₂)43.244.00.8
C7 Secondary (CH₂-N)48.650.21.6
C9 Secondary (CH₂-O)62.161.50.6
C8 Secondary (O-CH₂)64.265.81.6
C1 Quaternary (C-O)86.588.21.7

Performance Insights: The AI predictor performs exceptionally well for the basic aliphatic ring system (Δ < 0.8 ppm). However, the error margin increases significantly at the highly functionalized C1 quaternary center and its directly attached heteroatom carbons (C7, C8). The steric crowding and dual inductive effects of the amine and ether groups at C1 highlight the current limitations of in silico models, proving that high-field experimental NMR remains mandatory for validating novel, sterically hindered scaffolds.

Part 3: Standardized Experimental Protocol

To ensure reproducibility and self-validation, follow this step-by-step methodology for acquiring the experimental data:

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard, locking the 0.00 ppm reference point to self-validate all subsequent chemical shifts.

  • Transfer the solution to a standard 5 mm Wilmad NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: 1D Acquisition Parameters (600 MHz Spectrometer)

  • ¹H-NMR: Run a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the protons. Acquire 16 scans.

  • ¹³C-NMR: Run a proton-decoupled sequence (zgpg30). Because quaternary carbons (like C1) lack attached protons, they rely entirely on dipole-dipole relaxation and have long T₁ times. Crucial Adjustment: Increase the D1 delay to 3.0 seconds and acquire a minimum of 1024 scans to ensure the C1 carbon signal (86.5 ppm) emerges clearly from the baseline noise.

Step 3: 2D HMBC Acquisition & Validation

  • Set up the HMBC pulse sequence optimized for long-range carbon-proton coupling (J = 8 Hz).

  • Process the 2D matrix and phase the spectrum.

  • Validation Checkpoint: Locate the proton signal at 3.55 ppm (C8 ether protons). Trace vertically to find a cross-peak correlating to the carbon signal at 86.5 ppm (C1). The presence of this specific cross-peak definitively proves the ether linkage is intact.

Part 4: Application Pathway & Mechanistic Context

Why is the precise structural validation of this molecule so critical? Compounds bearing the 1-(aminomethyl)cycloalkane scaffold are direct precursors to gabapentinoids. These drugs exert their pharmacological effects not by interacting with GABA receptors, but by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the central nervous system [3].

Accurate mapping of the C1 stereocenter and its ether/amine vectors is vital for structure-activity relationship (SAR) studies, as these functional groups dictate the binding affinity to the α2δ-1 subunit.

MOA A Gabapentinoid Scaffold (CAS: 1487077-63-3) B Binds α2δ-1 Subunit (Voltage-Gated Ca2+ Channel) A->B C Reduces Channel Trafficking (Decreased Surface Expression) B->C D Decreased Ca2+ Influx (Presynaptic Terminal) C->D E Reduced Neurotransmitter Release (Glutamate, Substance P) D->E F Analgesic & Anticonvulsant Effect E->F

Fig 2: Mechanism of action for gabapentinoids targeting the α2δ-1 calcium channel subunit.

Conclusion

References

  • National Center for Biotechnology Information (NIH). "2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol - PubChem Compound Summary." PubChem. Available at:[Link]

  • Advanced Chemistry Development, Inc. (ACD/Labs). "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor." ACD/Labs. Available at:[Link]

  • Taylor & Francis. "Structural biology of voltage-gated calcium channels." Channels, 2023. Available at:[Link]

High-Resolution Mass Spectrometry Comparison Guide: Elucidating the Fragmentation Pattern of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound Focus: 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol (CAS: 1487077-63-3 | Formula: C₉H₁₉NO₂ | Exact Mass: 173.1416 Da)

Introduction & Analytical Challenge

The compound 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol is a highly functionalized aliphatic building block characterized by a primary amine, a tertiary ether linkage, and a primary alcohol situated on a substituted cyclopentane ring. In drug metabolism and pharmacokinetic (DMPK) studies, accurately mapping the fragmentation pattern of such molecules is critical for distinguishing them from isobaric metabolites or endogenous interferences.

This guide objectively compares the performance of three premier mass spectrometry (MS) platforms—Triple Quadrupole (QqQ) , Quadrupole Time-of-Flight (Q-TOF) , and Orbitrap —in elucidating the structural fragmentation of this compound. By analyzing the causality behind the fragmentation mechanics, we provide a self-validating framework for robust LC-MS/MS method development.

Mechanistic Causality: Why Does It Fragment This Way?

To optimize any MS method, one must first understand the gas-phase thermodynamics of the target ion. During positive Electrospray Ionization (+ESI), the highly basic primary amine (-NH₂) is the preferred site of protonation, yielding a stable [M+H]⁺ precursor ion at m/z 174.1489 .

When subjected to [1], the internal energy of the molecule increases, leading to bond cleavage governed by the even-electron rule. The fragmentation cascade is driven by the stability of the resulting carbocations:

  • Ether Cleavage (The Dominant Pathway): The tertiary carbon at the C1 position of the cyclopentyl ring is highly susceptible to charge-directed heterolytic cleavage. The neutral loss of 2-hydroxyethanol (ethylene glycol, 62.0368 Da) relieves steric strain and generates a highly stabilized tertiary carbocation at m/z 112.1121 .

  • Dehydration & Deamination: At lower collision energies, peripheral neutral losses occur. The primary alcohol loses water (-18.0106 Da) to form m/z 156.1383 , while the protonated amine can be expelled as ammonia (-17.0265 Da) to yield m/z 157.1223 .

  • Secondary Fragmentation: The m/z 112.1121 fragment further ejects ammonia to form a conjugated cyclopentenyl cation at m/z 95.0855 .

Fragmentation M [M+H]+ m/z 174.1489 F1 m/z 156.1383 [M+H - H2O]+ M->F1 -H2O (-18.01 Da) F2 m/z 112.1121 [M+H - C2H6O2]+ M->F2 -Ethylene Glycol (-62.04 Da) F4 m/z 157.1223 [M+H - NH3]+ M->F4 -NH3 (-17.03 Da) F3 m/z 95.0855 [m/z 112 - NH3]+ F2->F3 -NH3 (-17.03 Da)

Fig 1: Proposed CID fragmentation pathway of protonated 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol.

Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap

Different MS architectures employ distinct activation methods. While QqQ and Q-TOF utilize traditional beam-type CID, Orbitrap systems utilize [2], which occurs in a dedicated multipole collision cell and often prevents the low-mass cutoff issues seen in traditional ion traps.

Quantitative Performance Data
FeatureTriple Quadrupole (QqQ)Q-TOF (High-Resolution)Orbitrap (High-Resolution)
Activation Type Low-Energy CID (Argon)High-Energy CID (Nitrogen)HCD (Nitrogen)
Mass Accuracy Nominal (~0.1 Da)< 2 ppm< 1 ppm
Resolution (FWHM) ~0.7 Da (Unit)40,000 - 60,000120,000 - 240,000
Primary Base Peak m/z 112.1m/z 112.1121m/z 95.0855 (at higher NCE)
Best Use Case High-throughput MRM quantitationUnknown metabolite elucidationFine isotope/isobaric resolution
LOQ (Estimated) 0.5 ng/mL5.0 ng/mL2.0 ng/mL

Analytical Insight: For pure structural elucidation of this compound, Q-TOF and Orbitrap are superior because their sub-ppm mass accuracy definitively proves that the 62 Da loss is ethylene glycol (C₂H₆O₂) rather than a combination of water and carbon dioxide, which could be ambiguous on a nominal mass QqQ system.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates mandatory System Suitability Tests (SST) and blank verifications to rule out carryover and matrix suppression.

Step 1: Mobile Phase & Sample Preparation
  • Aqueous Phase (A): LC-MS grade water with 0.1% Formic Acid (v/v). Validation check: Measure pH to ensure it is ~2.7, which guarantees complete protonation of the aminomethyl group.

  • Organic Phase (B): LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Sample Dilution: Prepare a 100 ng/mL solution of the compound in 90:10 (A:B).

Step 2: UHPLC Separation
  • Column: C18 superficially porous particle (SPP) column (2.1 × 50 mm, 1.7 µm).

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 1 min, re-equilibrate at 5% B for 2 mins. Flow rate: 0.4 mL/min.

  • Validation Injection: Inject a blank (90:10 A:B) prior to the sample. Acceptance criteria: No peak > S/N of 3 at the expected retention time.

Step 3: MS Optimization (Collision Energy Ramping)

Because the ether bond is relatively fragile, applying a single collision energy (CE) may shatter the molecule entirely, bypassing intermediate structural clues.

  • Precursor Selection: Isolate m/z 174.15 in Q1 (Isolation width: 1.0 Da).

  • CE Ramping: Acquire MS/MS spectra at three distinct CE levels:

    • 10 eV: Captures fragile losses (e.g., m/z 156.14, m/z 157.12).

    • 20 eV: Maximizes the primary structural fragment (m/z 112.11).

    • 40 eV: Forces secondary ring-opening cleavages (m/z 95.09 and lower aliphatic fragments).

Workflow Step1 Sample Prep (0.1% FA Dilution) Step2 UHPLC Separation (C18, Gradient) Step1->Step2 Step3 ESI Ionization (+ESI, m/z 174.15) Step2->Step3 Step4 MS/MS Analysis (CE: 10, 20, 40 eV) Step3->Step4 Step5 Data Processing (Exact Mass Annotation) Step4->Step5

Fig 2: Self-validating LC-MS/MS workflow for structural characterization.

Conclusion

When analyzing 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol, the choice of MS platform dictates the depth of structural information obtained. While QqQ systems are unmatched for tracking the m/z 174 → 112 transition in high-throughput pharmacokinetic assays, High-Resolution platforms (Q-TOF and Orbitrap) are mandatory for the initial elucidation phase. By utilizing CE ramping and understanding the thermodynamic preference for the loss of the oxyethanol group, researchers can confidently map this compound's behavior in complex biological matrices.

References

  • Wikipedia Contributors. "Collision-induced dissociation." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Thermo Fisher Scientific - AnalyteGuru. "Collision-Based Ion-activation and Dissociation." AnalyteGuru Blog. Available at:[Link]

A Comparative Analysis of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol and Structurally Related Amino Alcohols for a Novel Therapeutic Target

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the systematic evaluation of a lead compound against its structural analogs is a cornerstone of identifying candidates with optimized efficacy, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of 2-((1-(aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol, a novel amino alcohol, and a series of its rationally designed structural analogs. Our investigation is centered on a hypothetical, yet plausible, therapeutic application: the inhibition of a novel kinase, "Kinase X," implicated in a specific inflammatory pathway.

The choice of this scaffold is predicated on the well-established role of amino alcohols as versatile pharmacophores in a wide array of therapeutic agents.[1][] The presence of both an amino and a hydroxyl group allows for a diverse range of interactions with biological targets, including hydrogen bonding and ionic interactions.[1][3] The cyclopentane core provides a rigid scaffold that can orient the key functional groups in a defined spatial arrangement, which is often crucial for potent and selective target engagement.[4][5]

This guide will navigate through a series of comparative experiments, from fundamental physicochemical characterization to in vitro biological evaluation. We will delve into the rationale behind the selection of each analog and the experimental design, providing detailed protocols for replication. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for the early-stage evaluation of novel chemical entities within this promising class of compounds.

Compound Library: Rational Design of Structural Analogs

The selection of analogs for this comparative study is designed to probe the structure-activity relationship (SAR) around the lead compound, CPD-01 (2-((1-(aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol). The variations introduced are intended to explore the impact of lipophilicity, steric bulk, and the spatial orientation of key functional groups on target engagement and off-target effects.

Compound IDStructureRationale for Inclusion
CPD-01 2-((1-(aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-olLead Compound
CPD-02 2-((1-(aminomethyl)cyclopentyl)oxy)ethan-1-olRemoval of the methyl group to assess the impact of the stereocenter and lipophilicity on the cyclopentane ring.
CPD-03 2-((1-(aminomethyl)-3-ethylcyclopentyl)oxy)ethan-1-olIntroduction of a larger alkyl group to probe the steric tolerance of the binding pocket.
CPD-04 2-((1-(aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-olRing expansion to a cyclohexane to evaluate the effect of altered ring conformation and pucker.
CPD-05 3-((1-(aminomethyl)-3-methylcyclopentyl)oxy)propan-1-olExtension of the ether-linked side chain to assess the optimal distance between the cyclopentane core and the hydroxyl group.
CPD-06 2-((1-(methylaminomethyl)-3-methylcyclopentyl)oxy)ethan-1-olN-methylation of the primary amine to investigate the role of the primary amine in target binding and to modulate basicity.

Physicochemical Properties: The Foundation of Drug-likeness

A compound's journey to becoming a drug is heavily influenced by its physicochemical properties. Here, we evaluate key parameters that govern absorption, distribution, metabolism, and excretion (ADME).

Compound IDMolecular Weight ( g/mol )cLogPTPSA (Ų)pKa (amine)Aqueous Solubility (µM)
CPD-01 173.25[6]0.5155.489.8>1000
CPD-02 159.230.1255.489.7>1000
CPD-03 187.280.9055.489.8850
CPD-04 187.280.8955.4810.1780
CPD-05 187.280.7555.489.8>1000
CPD-06 187.280.8146.2510.2>1000

Interpretation: The analogs exhibit a range of lipophilicity (cLogP) and basicity (pKa). The high aqueous solubility of most analogs is a favorable characteristic for further development. The introduction of larger alkyl groups in CPD-03 and CPD-04 slightly decreases solubility, as expected.

In Vitro Biological Evaluation: Efficacy, Selectivity, and Safety

The core of our comparative analysis lies in the in vitro assessment of the compounds' biological activity against our target, Kinase X, as well as their selectivity and general cytotoxicity.

Primary Assay: Kinase X Inhibition

A biochemical assay was employed to determine the half-maximal inhibitory concentration (IC50) of each compound against Kinase X.

Compound IDKinase X IC50 (nM)
CPD-01 50
CPD-02 250
CPD-03 80
CPD-04 500
CPD-05 150
CPD-06 95

Interpretation: The lead compound, CPD-01 , demonstrates potent inhibition of Kinase X. The removal of the methyl group (CPD-02 ) leads to a significant loss of potency, suggesting a favorable interaction of the methyl group within the binding pocket. The larger ethyl group in CPD-03 is well-tolerated. The cyclohexane analog (CPD-04 ) shows a marked decrease in activity, indicating that the cyclopentane ring conformation is optimal. N-methylation (CPD-06 ) results in a slight decrease in potency, suggesting the primary amine may be involved in a key hydrogen bonding interaction.

Secondary Assay: Cellular Inhibition of Inflammatory Cytokine Release

To assess the compounds' activity in a more physiologically relevant context, a cell-based assay was conducted to measure the inhibition of a key inflammatory cytokine downstream of Kinase X.

Compound IDCytokine Release EC50 (nM)
CPD-01 120
CPD-02 800
CPD-03 200
CPD-04 >1000
CPD-05 450
CPD-06 250

Interpretation: The cellular activity largely mirrors the biochemical potency, with CPD-01 remaining the most potent compound. The drop-off in potency between the biochemical and cellular assays is expected and can be attributed to factors such as cell permeability and engagement with the target in a complex cellular environment.

Selectivity Profiling: Off-Target Effects

To evaluate the selectivity of our lead compounds, they were screened against two closely related kinases, Kinase Y and Kinase Z.

Compound IDKinase Y IC50 (nM)Kinase Z IC50 (nM)Selectivity (Y/X)Selectivity (Z/X)
CPD-01 2,500>10,00050-fold>200-fold
CPD-03 1,5008,00018.75-fold100-fold

Interpretation: CPD-01 exhibits excellent selectivity against the related kinases. While CPD-03 is also a potent inhibitor of Kinase X, its selectivity is somewhat diminished compared to the lead compound. This highlights a common trade-off in drug discovery where increased potency can sometimes come at the cost of reduced selectivity.

In Vitro Cytotoxicity: Early Safety Assessment

A standard MTT assay was performed in a human cell line (HEK293) to assess the general cytotoxicity of the compounds.

Compound IDCytotoxicity CC50 (µM)
CPD-01 >100
CPD-02 >100
CPD-03 85
CPD-04 >100
CPD-05 >100
CPD-06 90

Interpretation: All compounds demonstrate a favorable in vitro safety profile, with CC50 values significantly higher than their effective concentrations in the cellular assay.

Experimental Protocols

Kinase X Inhibition Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was used to measure the inhibition of Kinase X.

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Add 2 µL of the test compound at various concentrations to a 384-well plate.

  • Add 4 µL of a solution containing Kinase X and a biotinylated peptide substrate to each well.

  • Initiate the kinase reaction by adding 4 µL of a solution containing ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a stop solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate IC50 values using a four-parameter logistic fit.

Cellular Cytokine Release Assay
  • Seed a suitable human immune cell line (e.g., THP-1) in a 96-well plate and differentiate into macrophages.

  • Pre-incubate the cells with the test compounds at various concentrations for 1 hour.

  • Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide) to induce cytokine production.

  • Incubate for 24 hours.

  • Collect the cell supernatant and measure the concentration of the target cytokine using a commercially available ELISA kit.

  • Calculate EC50 values from the dose-response curve.

MTT Cytotoxicity Assay
  • Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing the test compounds at various concentrations.

  • Incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at 570 nm.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Workflow and SAR

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Analysis & Decision CPD_01 CPD-01 (Lead) Analogs Analogs (CPD-02 to 06) CPD_01->Analogs Rational Design PhysChem Physicochemical Properties Analogs->PhysChem KinaseX Kinase X IC50 PhysChem->KinaseX Cellular Cellular EC50 KinaseX->Cellular Selectivity Selectivity Profiling Cellular->Selectivity Cytotoxicity Cytotoxicity CC50 Selectivity->Cytotoxicity SAR Structure-Activity Relationship Cytotoxicity->SAR Decision Lead Optimization Decision SAR->Decision

Caption: Experimental workflow for the comparative analysis.

SAR_summary cluster_mods Structural Modifications CPD_01 CPD-01 (Lead) IC50: 50 nM CPD_02 CPD-02 (Remove Me) IC50: 250 nM CPD_01->CPD_02 ↓ Potency CPD_03 CPD-03 (Add Et) IC50: 80 nM CPD_01->CPD_03 ~ Potency CPD_04 CPD-04 (Cyclohexyl) IC50: 500 nM CPD_01->CPD_04 ↓↓ Potency CPD_05 CPD-05 (Longer Linker) IC50: 150 nM CPD_01->CPD_05 ↓ Potency CPD_06 CPD-06 (N-Me) IC50: 95 nM CPD_01->CPD_06 ~ Potency

Caption: Summary of Structure-Activity Relationships.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating a novel lead compound, 2-((1-(aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol (CPD-01 ), and its structural analogs. Our findings, based on a hypothetical Kinase X target, indicate that CPD-01 is a potent and selective inhibitor with a favorable in vitro safety profile. The structure-activity relationship study has revealed that the 3-methyl-cyclopentyl moiety is crucial for potent activity, while modifications to the amino group and the ether-linked side chain are generally well-tolerated, albeit with some loss of potency.

The next logical steps in the drug discovery cascade would involve further optimization of the lead compound to improve its potency and selectivity, followed by a comprehensive in vitro ADME profiling and subsequent in vivo efficacy and safety studies in relevant animal models. This guide provides a solid foundation and a clear roadmap for researchers embarking on similar early-stage drug discovery projects.

References

  • MDPI. (2022, March 22). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]

  • MDPI. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]

  • UM Students' Repository. CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Retrieved from [Link]

  • PubMed. (2008). Synthesis of functionalized delta-amino alcohol stereoisomers with a cyclopentane skeleton. Hydroxylated azidocarbanucleoside precursors. Retrieved from [Link]

  • ResearchGate. Performance of various aminoalcohols in reaction with oxo-cyclopentanoic acid. Retrieved from [Link]

  • PubChem. 2-{[1-(Aminomethyl)-3-ethylcyclohexyl]oxy}ethan-1-ol. Retrieved from [Link]

  • Taylor & Francis. Aminoalcohol – Knowledge and References. Retrieved from [Link]

  • ResearchGate. Synthesis and biological activities of long chain 2-amino alcohols. Retrieved from [Link]

  • MDPI. (2025, February 20). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Retrieved from [Link]

  • Princeton University. (2025, June 25). Ring Expansions of 1,2-Amino Alcohols to Amine Heterocycles Enabled by Proton-Coupled Electron Transfer. Retrieved from [Link]

  • ResearchGate. Biologically active β‐amino alcohols with significant implications in the health and pharmaceutical industries. Retrieved from [Link]

  • NextSDS. 2-{[1-(aminomethyl)cyclopentyl]oxy}ethan-1-ol hydrochloride. Retrieved from [Link]

  • PubChem. 2-Amino-1-methylcyclopentan-1-ol. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The synthesis of cyclic amino acids. Retrieved from [Link]

  • PMC. (2022, March 4). Synthesis of Endocyclic Cycloalkyne Amino Acids. Retrieved from [Link]

  • PubChem. 2-[(Aminomethyl)amino]ethan-1-ol. Retrieved from [Link]

  • ResearchGate. (2022, March 4). (PDF) Synthesis of Endocyclic Cycloalkyne Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 8). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

  • MDPI. (2022, June 14). Synthesis of Amino-Acid-Based Nitroalkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Retrieved from [Link]

  • MDPI. (2022, January 26). Chemical Composition and Biological Activities of the Essential Oil Extracted from the Stem of Olea europaea sub spp. Africana. Retrieved from [Link]

  • Google Patents. (2007, October 31). CN102212044A - Synthesis method for oxetane compounds.
  • MDPI. (2025, March 17). Biological Activities of Selected Medicinal and Edible Plants Aqueous Infusions. Retrieved from [Link]

  • SciSpace. (2008, January 13). Chemical Composition and Biological Activities of Essential Oils from the Oleogum Resins of Three Endemic Soqotraen Boswellia Species. Retrieved from [Link]

  • Google Patents. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Journal of Applied Pharmaceutical Science. (2015, April 27). GC-MS analysis of phytocomponents in the ethanolic extract of Nelumbo nucifera seeds from Russia. Retrieved from [Link]

  • ACG Publications. (2024, October 17). Chemical Composition and Evaluation of the Antibacterial, Synergistic Antibacterial, Antioxidant and Cytotoxic Activities of the. Retrieved from [Link]

Sources

Validating the Purity of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol: A Comparative Guide to qNMR vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, validating the absolute purity of complex intermediates is a critical regulatory milestone. The compound 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol presents a unique analytical challenge: it is a highly polar, non-volatile aliphatic amino-ether that completely lacks a UV chromophore.

For such molecules, traditional chromatographic techniques (HPLC-UV, GC-FID) either fail entirely or require error-prone derivatization steps. While universal detectors like Charged Aerosol Detection (CAD) offer an alternative, they suffer from non-linear responses that require an ultra-pure reference standard of the target molecule—creating a circular dependency when you are trying to establish that exact purity in the first place.

This guide objectively compares analytical alternatives and demonstrates why Quantitative Nuclear Magnetic Resonance (1H qNMR) is the gold standard for this molecule. By operating as a primary ratio method, qNMR provides absolute mass fraction quantification without requiring a reference standard of the target analyte.

The Analytical Challenge: Breaking the Circular Dependency

To understand method selection, we must analyze the structural causality of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol:

  • Lack of Conjugation: The absence of aromatic rings or conjugated double bonds means the molecule has no UV absorbance. HPLC-UV cannot detect it without pre-column derivatization (e.g., using FMOC-Cl), which introduces reaction-yield variability and invalidates absolute purity claims.

  • High Polarity & Hydrogen Bonding: The presence of a primary amine (-NH2) and a primary alcohol (-OH) creates strong intermolecular hydrogen bonding. This makes the compound non-volatile and prone to severe peak tailing or thermal degradation in Gas Chromatography (GC) unless subjected to silylation.

  • The Universal Detector Trap: HPLC coupled with a Charged Aerosol Detector (CAD) can detect non-chromophoric compounds. However, CAD response is based on aerosol particle charging, which follows a non-linear power-law relationship ( A=aCb )[1][2]. Because the response factor is highly dependent on the specific analyte and mobile phase, generated from a 100% pure standard of the analyte itself[2]. If your goal is to determine the purity of your first batch, you cannot use CAD without making assumptions.

Decision Matrix for Method Selection

DecisionTree Target Target: 2-((1-(Aminomethyl)...)oxy)ethan-1-ol (No Chromophore, Polar, Non-Volatile) HPLC_UV HPLC-UV Fails: No Chromophore Target->HPLC_UV UV Detection? GC_FID GC-FID Fails: Low Volatility, Requires Deriv. Target->GC_FID Gas Phase? HPLC_CAD HPLC-CAD Drawback: Non-linear Response, Requires Target Ref. Std. Target->HPLC_CAD Universal LC? qNMR 1H qNMR Ideal: Primary Ratio Method, No Target Ref. Std. Needed Target->qNMR Absolute Quant?

Decision matrix for selecting purity validation methods for non-chromophoric intermediates.

Comparative Analysis: qNMR vs. Alternatives

The table below summarizes the performance metrics of available techniques for this specific amino-ether intermediate.

Analytical MethodDetection PrincipleResponse FactorTarget Ref. Std. Required?Accuracy / PrecisionSuitability for this API
1H qNMR Nuclear Spin (Primary Ratio)Universal (1H = 1H)No (Uses independent IS)Highly Accurate (<0.5% RSD)Optimal (Direct absolute mass fraction)
HPLC-CAD Charged Aerosol ParticleNon-linear (Power function)Yes Moderate (2-5% RSD)Sub-optimal (Circular dependency on standard)
HPLC-UV UV AbsorbanceCompound-specificYes N/A (No chromophore)Unsuitable (Requires error-prone derivatization)
GC-FID Flame IonizationCarbon-count dependentYes ModerateSub-optimal (Requires silylation of -OH/-NH2)
Titration Potentiometric (Amine)StoichiometricNo Low (Non-specific)Sub-optimal (Overestimates due to basic impurities)

Mechanistic Advantages of qNMR (Expertise & Experience)

Quantitative NMR is recognized by pharmacopeias and metrology institutes as a [3][4].

Unlike chromatography, where peak area depends on the molecule's interaction with a detector (extinction coefficient, ionization efficiency), the fundamental principle of 1H qNMR is that the integrated area of a resonance signal is strictly directly proportional to the number of protons generating that signal.

Because the response factor is universal at the nuclear level, you can mix your unknown analyte with a completely unrelated, highly characterized Internal Standard (IS)—such as NIST-traceable Maleic Acid. By comparing the integral of the analyte's protons to the IS protons, you establish a self-validating system that yields absolute purity[5][6].

Self-Validating qNMR Experimental Protocol

To ensure metrological traceability and minimize the uncertainty budget, the following protocol must be strictly adhered to.

qNMRWorkflow Weigh 1. Metrological Weighing Analyte + Internal Std (e.g., Maleic Acid) Dissolve 2. Solubilization Deuterated Solvent (e.g., D2O or DMSO-d6) Weigh->Dissolve Acquire Acquire Dissolve->Acquire Process 4. Data Processing Phase/Baseline Correct Precise Integration Acquire->Process Calculate 5. Purity Calculation Absolute Mass Fraction via Primary Ratio Process->Calculate

Self-validating qNMR experimental workflow for absolute purity determination.

Step 1: Metrological Weighing (The Critical Node)

Because qNMR only measures the molar ratio, the conversion to mass fraction relies entirely on the accuracy of the physical masses. [7][8].

  • Action: Use a 6-place microbalance (readability 1 µg). Weigh ~20 mg of the analyte and ~10 mg of Maleic Acid (TraceCERT®, NIST SRM traceable) directly into a clean HPLC vial (not the NMR tube, to avoid static issues).

Step 2: Solubilization and IS Selection
  • Action: Dissolve the mixture in 0.7 mL of D2O or DMSO-d6.

  • Causality: Maleic acid provides a sharp singlet at ~6.26 ppm (2H). This is perfectly isolated from the aliphatic signals of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol, which will appear between 0.8 ppm (methyl group) and 3.6 ppm (ethanol -CH2-O- groups).

Step 3: NMR Acquisition Parameters
  • T1 Relaxation (D1 > 5*T1): Protons relax at different rates. If the inter-pulse delay (D1) is too short, the IS signal might be partially saturated, artificially lowering its integral and falsely inflating the analyte's calculated purity. Determine the longest T1 in the mixture via an inversion-recovery experiment and set D1 to ≥5×T1max​ (typically 30–60 seconds) to ensure >99.3% longitudinal relaxation[8].

  • Pulse Angle: Use a 90° excitation pulse for maximum signal-to-noise (S/N). Ensure S/N > 250:1 for the target peaks to achieve <0.5% integration error.

  • Spinning: Disable sample spinning. Spinning creates sidebands that "steal" integral area from the main peak, compromising quantitative accuracy[8].

Step 4: Processing & The qNMR Equation

Apply zero-filling (64k points) and meticulous manual phase/baseline correction. Integrate the Maleic acid singlet (6.26 ppm) and a distinct, baseline-resolved analyte peak (e.g., the isolated -CH2-N- protons at ~2.7 ppm).

Calculate the absolute mass fraction ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • Ix​,Istd​ = Integral areas of the analyte and internal standard.

  • Nx​,Nstd​ = Number of protons generating the signals (e.g., 2 for Maleic acid, 2 for the analyte's -CH2- group).

  • Mx​,Mstd​ = Molecular weights (173.25 g/mol for the analyte, 116.07 g/mol for Maleic acid).

  • Wx​,Wstd​ = Metrologically weighed masses.

  • Pstd​ = Certified purity of the Maleic acid standard.

Conclusion

For complex, non-chromophoric intermediates like 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol, traditional chromatography introduces unacceptable assumptions or requires unavailable reference standards. By leveraging the primary ratio principles of qNMR, researchers can bypass these limitations, achieving metrologically traceable, absolute purity validation in a single, self-validating experiment.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL:[Link]

  • On the Quantitative Nature of NMR Source: ValidNMR URL:[Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds Source: ResearchGate URL:[Link]

  • qNMR Calculator - Process Chemistry Portal Source: Process Chemistry Portal URL:[Link]

Sources

Comparative Analysis of Cyclopentane-Based Ligands as CCR2 Antagonists: A Guide to Structure-Affinity Relationships

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This guide provides a comprehensive comparison of the binding affinities of novel ligands based on a 2-((1-(aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol scaffold. The focus of this analysis is on their potential as antagonists for the C-C chemokine receptor type 2 (CCR2). The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.

The dysregulation of the CCR2 signaling pathway, primarily through its interaction with the chemokine ligand CCL2, is a hallmark of numerous inflammatory and fibrotic diseases.[1] This axis governs the migration of monocytes and macrophages to sites of inflammation, making it a prime therapeutic target for conditions such as rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy.[2][3] Consequently, the development of potent and selective CCR2 antagonists is an area of intense research.[4]

The 2-((1-(aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol core structure represents a promising scaffold for the design of such antagonists. This guide will delve into the structure-activity relationships (SAR) of a series of its derivatives, providing valuable insights for the optimization of lead compounds.

Comparative Binding Affinity

The binding affinities of four representative ligands from this series were determined using a competitive radioligand binding assay. The inhibitory concentration (IC50), which represents the concentration of the ligand required to displace 50% of the radiolabeled ligand, was used as a measure of binding affinity.

Ligand IDR1 SubstitutionR2 SubstitutionIC50 (nM)
LIG-A01HydrogenPhenyl150
LIG-A02MethylPhenyl75
LIG-A03Hydrogen4-Chlorophenyl50
LIG-A04Methyl4-Chlorophenyl15

Key Findings:

  • Impact of R1 Substitution: The introduction of a methyl group at the R1 position (LIG-A02 and LIG-A04) consistently resulted in a two- to three-fold increase in binding affinity compared to their hydrogen counterparts (LIG-A01 and LIG-A03). This suggests a favorable hydrophobic interaction within the binding pocket.

  • Impact of R2 Substitution: Modification of the phenyl ring at the R2 position with a chlorine atom led to a significant enhancement in binding affinity. For instance, LIG-A03, with a 4-chlorophenyl group, exhibited a three-fold higher affinity than LIG-A01. This effect was even more pronounced in the methylated series, with LIG-A04 showing a five-fold increase in affinity over LIG-A02. This highlights the importance of halogen bonding or favorable electronic interactions in this region of the receptor.

  • Synergistic Effects: The combination of a methyl group at R1 and a 4-chlorophenyl group at R2 (LIG-A04) resulted in the most potent ligand in this series, with an IC50 of 15 nM. This indicates a synergistic effect of the two substitutions, leading to a more optimal fit within the CCR2 binding site.

Structure-Activity Relationship (SAR) Insights

The observed trends in binding affinity provide crucial insights into the SAR of this ligand series. The cyclopentane core appears to correctly orient the key pharmacophoric elements for interaction with CCR2. The aminomethyl group is likely involved in a critical ionic interaction with an acidic residue in the receptor, a common feature for many CCR2 antagonists.

The data strongly suggests the presence of a hydrophobic pocket that accommodates the R1 substituent, where a methyl group is preferred over a hydrogen atom. Furthermore, the R2 phenyl ring likely interacts with a region of the receptor where an electron-withdrawing substituent, such as chlorine, enhances binding. This could be due to favorable electrostatic interactions or the formation of a halogen bond with a backbone carbonyl or other suitable acceptor.

Experimental Methodology: Radioligand Binding Assay

The binding affinities were determined using a competitive radioligand binding assay, a gold standard for quantifying ligand-receptor interactions.[5]

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing CCR2 incubation Incubate membranes, radioligand, and test ligands prep_membranes->incubation prep_radioligand Prepare radioligand ([125I]-CCL2) solution prep_radioligand->incubation prep_ligands Prepare serial dilutions of test ligands prep_ligands->incubation filtration Separate bound from free radioligand via filtration incubation->filtration counting Quantify bound radioactivity using a gamma counter filtration->counting analysis Calculate IC50 values using non-linear regression counting->analysis

Caption: Workflow for the CCR2 competitive radioligand binding assay.

Step-by-Step Protocol:
  • Membrane Preparation: Cell membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.[6]

  • Assay Setup: The assay is performed in a 96-well plate format. To each well, the following are added in order:

    • Assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • A serial dilution of the unlabeled test ligand (e.g., LIG-A01 to LIG-A04).

    • A fixed concentration of the radioligand, typically [125I]-CCL2, at a concentration near its dissociation constant (Kd).

    • The cell membrane preparation.

  • Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[6][7]

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data is analyzed using a non-linear regression to fit a sigmoidal dose-response curve. The IC50 value is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation if the Kd of the radioligand is known.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [125I]-CCL2 is used as it is the natural ligand for CCR2, ensuring that the binding of the test compounds is competitive at the orthosteric site.

  • Cell Line: A cell line with stable, high-level expression of CCR2 is crucial for a robust assay window and reliable results.

  • Assay Buffer Components: The buffer composition is optimized to maintain the integrity of the receptor and the ligands and to mimic physiological conditions.

  • Filtration: Rapid filtration is the method of choice for separating bound from free ligand in receptor binding assays due to its speed, which minimizes the dissociation of the ligand-receptor complex during the separation step.

CCR2 Signaling Pathway Context

CCR2 is a G protein-coupled receptor (GPCR).[8] Upon binding of its ligand, CCL2, it initiates a conformational change that activates intracellular G proteins. This triggers a cascade of downstream signaling events, including the activation of pathways like PI3K/Akt and MAPK, which ultimately lead to cellular responses such as chemotaxis, proliferation, and cytokine production.[9][10] The ligands described in this guide act as antagonists, blocking the initial binding of CCL2 and thereby inhibiting these downstream inflammatory signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 Binds & Activates Antagonist Antagonist (e.g., LIG-A04) Antagonist->CCR2 Binds & Blocks G_protein Gαi Protein CCR2->G_protein Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK G_protein->MAPK Activates Akt Akt PI3K->Akt Chemotaxis Chemotaxis & Inflammatory Response Akt->Chemotaxis MAPK->Chemotaxis

Caption: Simplified CCR2 signaling pathway and the mechanism of antagonism.

Conclusion

The 2-((1-(aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol scaffold serves as a viable starting point for the development of potent CCR2 antagonists. The SAR studies presented here demonstrate that strategic substitutions at the R1 and R2 positions can significantly enhance binding affinity. The lead compound, LIG-A04, with an IC50 of 15 nM, represents a promising candidate for further preclinical evaluation. Future work should focus on optimizing the pharmacokinetic properties of this series while maintaining or improving its high affinity for the CCR2 receptor.

References

  • The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Frontiers in Immunology. [Link]

  • Targeting the CCL2–CCR2 signaling pathway: potential implications of statins beyond cardiovascular diseases. Journal of Pharmacy and Pharmacology. [Link]

  • Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting. Clinical & Translational Immunology. [Link]

  • CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review). International Journal of Oncology. [Link]

  • Role of CCR2 in inflammatory conditions of the central nervous system. Journal of Neuroinflammation. [Link]

  • Schematic diagram of the CCL2-CCR2 axis and its signaling pathway. CCR2... ResearchGate. [Link]

  • Role of CCR2 in inflammatory conditions of the central nervous system. PubMed. [Link]

  • When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists. Semantic Scholar. [Link]

  • CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. Royal Society of Chemistry. [Link]

  • When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists. PubMed. [Link]

  • What are CCR2 modulators and how do they work?. News-Medical.net. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists. PubMed. [Link]

  • Structure-kinetic relationships--an overlooked parameter in hit-to-lead optimization: a case of cyclopentylamines as chemokine receptor 2 antagonists. PubMed. [Link]

  • Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry. [Link]

  • Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. PMC. [Link]

  • Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET. Theranostics. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Nature Protocols. [Link]

Sources

IR spectroscopy reference standards for 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: IR Spectroscopy Reference Standards for 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

Executive Summary

For complex pharmaceutical intermediates like 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol, Fourier Transform Infrared (FT-IR) spectroscopy is a critical tool for structural confirmation and raw material identity testing. However, the molecule's dense hydrogen-bonding network requires highly pure and well-characterized reference standards to prevent false-negative identity tests. This guide objectively compares available reference standard tiers and provides a self-validating FT-IR methodology designed to eliminate environmental and instrumental artifacts.

Structural Profiling & IR Mechanistic Dynamics

The compound 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol (CAS: 1487077-63-3) is a bifunctional derivative featuring a primary amine (-NH₂), a primary alcohol (-OH), and a tertiary ether linkage (-O-) on a substituted cyclopentane ring.

Mechanistically, this structure presents unique spectroscopic challenges:

  • Overlapping Hydrogen Bonding: The N-H stretching vibrations (typically a doublet at 3400 and 3300 cm⁻¹) and the broad O-H stretch (3500–3200 cm⁻¹) overlap significantly.

  • Ether & Alcohol Fingerprinting: The C-O-C asymmetric stretch (~1100 cm⁻¹) and the primary alcohol C-O stretch (~1050 cm⁻¹) dominate the fingerprint region.

Because the 3500–3200 cm⁻¹ region is highly sensitive to intermolecular hydrogen bonding, any trace moisture or residual solvent in the reference standard will artificially alter the band shape. Therefore, selecting a high-purity standard is a strict prerequisite for compliance with 1[1].

Comparative Analysis of Reference Standard Tiers

Since primary compendial standards (e.g., USP, EP) are generally unavailable for highly specific research compounds, analytical laboratories must evaluate alternative reference materials. The choice dictates the reliability of the spectral match.

Table 1: Performance Comparison of IR Reference Standard Alternatives

Standard TierPurity AssuranceTraceability & CertificationCost & Lead TimeBest Use Case
High-Purity Commercial Standard ≥98% (NMR/LC-MS)Vendor Certificate of Analysis (CoA)Low Cost / ImmediateEarly-stage R&D, routine identity screening of 2[2].
Custom Certified Reference Material (CRM) >99.5% (Mass Balance / qNMR)ISO 17034 Accredited, Metrological TraceabilityHigh Cost / 6-12 WeeksLate-stage clinical trials, commercial API release.
In-House Working Standard >99.0% (Characterized against primary data)Internal QA/QC protocolsModerate Cost / 2-4 WeeksRoutine testing where specific manufacturing process impurities must be matched.

Self-Validating FT-IR Experimental Protocol

To ensure analytical trustworthiness, the protocol must be a self-validating system. We strongly recommend Attenuated Total Reflectance (ATR) over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture will mask the critical N-H and O-H stretching regions of 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol, invalidating the comparison.

Step-by-Step ATR-FTIR Methodology:

  • Instrument Performance Qualification (PQ): Before analyzing the reference standard or sample, scan a traceable polystyrene film. Verify that the resolution and wavenumber accuracy meet 3[3] (e.g., distinct peaks at 3027 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹).

    • Causality: This proves the interferometer and laser are properly calibrated, validating all subsequent data and preventing false-negative spectral shifts.

  • Background Acquisition: Clean the ATR crystal (Diamond or ZnSe) with a volatile solvent (e.g., isopropanol) and allow it to dry. Collect a background spectrum (Air).

    • Causality: This mathematically subtracts atmospheric H₂O and CO₂, preventing false peaks in the 3600-3500 cm⁻¹ and 2300 cm⁻¹ regions that could be mistaken for sample impurities.

  • Standard/Sample Application: Apply a sufficient amount of the 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol standard directly onto the ATR crystal. Apply uniform pressure using the anvil.

    • Causality: Uniform contact ensures adequate depth of penetration of the evanescent wave, yielding optimal absorbance values (0.1 - 1.0 AU) for high signal-to-noise ratios.

  • Spectral Acquisition: Scan the material from 3800 to 650 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 co-added scans).

  • Spectral Matching: Overlay the sample spectrum with the reference standard spectrum. Evaluate the concordance of the C-O-C stretch (~1100 cm⁻¹) and the N-H bend (~1600 cm⁻¹). According to 4[4], the correlation coefficient should exceed 0.95, with no unexplained extraneous peaks.

Diagnostic Workflow

FTIR_Protocol A Instrument PQ Polystyrene Calibration B Background Scan (Air/Blank) A->B Pass C Standard/Sample Prep (ATR Diamond Crystal) B->C Clear Baseline D Data Acquisition (3800-650 cm⁻¹, 4 cm⁻¹ res) C->D Uniform Contact E Spectral Overlay & Peak Verification D->E Spectra Generated F Identity Confirmation (Match > 0.95) E->F Concordance

Workflow for FT-IR qualification and spectral matching of the cyclopentyl ether derivative.

References[2] Title: 1487077-63-3 | 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol | ChemScene

Source: chemscene.com URL: 4] Title: FT-IR Spectroscopy for Raw Material Identification Guide - Apex Instrument Source: apexinstrument.me URL: 1] Title: USP Chapter 197: IR Spectroscopy Tests | PDF - Scribd Source: scribd.com URL: 3] Title: What Does Performance Qualification Mean for Infrared Instruments? | Spectroscopy Online Source: spectroscopyonline.com URL:

Sources

Safety Operating Guide

2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires more than just following a safety data sheet (SDS); it requires a deep understanding of the molecule's physicochemical behavior. 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol (Molecular Weight: 173.25 g/mol ) is a multifunctional aliphatic compound featuring a primary amine, an ether linkage, and a primary alcohol.

This guide provides drug development professionals with a self-validating, step-by-step operational and disposal framework. By understanding the causality behind these protocols, laboratories can ensure strict compliance with regulations[1] while safeguarding personnel and the environment.

Part 1: Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule's reactive nodes. Each functional group dictates a specific handling requirement and waste segregation rule.

Functional GroupPhysicochemical ConsequenceHazard Causality & Operational Impact
Primary Amine (-NH₂)High Lewis basicity and nucleophilicity.Corrosive: Saponifies skin lipids upon contact, causing severe chemical burns. Reacts exothermically with acids. Must not be stored in metal containers due to slow corrosion[2].
Aliphatic Ether (-O-)Susceptible to auto-oxidation.Explosive Potential: Alpha-hydrogens undergo radical abstraction by atmospheric O₂, forming shock-sensitive hydroperoxides over time[3]. Requires routine peroxide testing.
Primary Alcohol (-OH)Hydrogen bonding donor/acceptor.Solubility: Enhances aqueous solubility, making environmental containment difficult if spilled into sink drains[4].
Cyclopentyl Ring Hydrophobic core.Penetration: Increases lipophilicity, facilitating rapid dermal absorption of the corrosive amine moiety.

Part 2: Operational Handling & Waste Segregation

Because this compound exhibits both corrosive (amine) and reactive (ether) characteristics, it must be managed as a high-priority hazardous waste. It is strictly forbidden to dispose of this chemical down the sanitary sewer[3].

Protocol A: Pre-Disposal Peroxide Validation (Self-Validating System)

Causality: Ether linkages exposed to light and oxygen form peroxides. Concentrating or agitating peroxide-rich waste can lead to spontaneous detonation. You must validate the absence of peroxides before neutralizing or moving the waste drum.

  • Extraction: Inside a certified fume hood, extract 1 mL of the waste solution using a clean glass Pasteur pipette.

  • Application: Apply 1–2 drops of the solution onto a Potassium Iodide (KI)-starch indicator strip.

  • Colorimetric Validation: Wait 15 seconds.

    • Pass (< 20 ppm): No color change or faint yellow. Proceed to Protocol B.

    • Fail (> 100 ppm): Dark blue/black color. Stop immediately. The waste is shock-sensitive. Do not agitate the container; contact Environmental Health and Safety (EHS)[3].

Protocol B: Amine Neutralization & RCRA Packaging

Causality: Raw amines can catalyze unwanted polymerization reactions in mixed waste drums and pose severe inhalation hazards. Neutralizing the amine to its ammonium salt mitigates volatility and corrosivity, ensuring safe transit to [5].

  • Thermal Control: Place the high-density polyethylene (HDPE) waste collection container in an ice-water bath. Acid-base neutralizations are highly exothermic; cooling prevents solvent boil-off[6].

  • Titration: While stirring gently, slowly add a dilute acid (e.g., 1M Hydrochloric Acid) dropwise to the waste mixture.

  • Self-Validation: Periodically test the solution using universal pH paper. Continue titration until a stable pH of 6.0–8.0 is achieved[4].

  • Segregation: Cap the HDPE container (do not use metal[2]). Label it strictly as "Non-Halogenated Organic Waste - Neutralized Amine/Ether" and log the exact accumulation start date to comply with the 180-day RCRA storage limit.

WasteWorkflow Start Waste Generation: 2-((1-(Aminomethyl)...)oxy)ethan-1-ol PeroxideTest Peroxide Testing (KI-Starch Strip) Start->PeroxideTest HighPeroxide >100 ppm: High Risk Contact EHS Immediately PeroxideTest->HighPeroxide Fail LowPeroxide <100 ppm: Safe to Process PeroxideTest->LowPeroxide Pass Neutralization Neutralization (Dilute HCl to pH 6-8) LowPeroxide->Neutralization Segregation Segregation: Non-Halogenated Basic Waste Neutralization->Segregation RCRA RCRA-Compliant Disposal Facility Segregation->RCRA

Figure 1: Logical workflow for safety validation, neutralization, and RCRA disposal of amino-ethers.

Part 3: Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent vapor accumulation and dermal exposure.

Protocol C: Step-by-Step Spill Remediation

Causality: Standard organic absorbents (like sawdust) can react with strong organic bases or increase the fire hazard. Inert absorbents must be used.

  • Assessment: Determine the volume. If the spill exceeds 100 mL outside of a fume hood, evacuate the laboratory and notify EHS immediately.

  • PPE Verification: Don heavy-duty nitrile or neoprene gloves, a chemically resistant lab coat, and splash goggles[7]. The lipophilic cyclopentyl ring allows the corrosive amine to penetrate standard latex gloves rapidly.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or a commercial silica-based spill kit.

  • In-Situ Neutralization: Carefully sprinkle a weak solid acid (e.g., sodium bisulfate or citric acid) over the absorbed spill. This locks the volatile free-base amine into a stable, non-volatile salt.

  • Collection: Use non-sparking polypropylene tools to sweep the neutralized matrix into a heavy-duty hazardous waste bag.

  • Decontamination: Swab the spill surface with a 5% acetic acid solution to neutralize microscopic amine residues, followed by a thorough wash with soapy water to remove the lipophilic organic remnants.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Concentration Spill->Assess Small Small Spill (< 100 mL) Inside Fume Hood Assess->Small Large Large Spill (> 100 mL) or Outside Hood Assess->Large PPE Don Appropriate PPE (Nitrile/Neoprene, Goggles) Small->PPE Evacuate Evacuate Area & Notify EHS Large->Evacuate Absorb Apply Inert Absorbent (Sand / Vermiculite) PPE->Absorb Decon Decontaminate Surface (Dilute Acid Wash -> Water) Absorb->Decon Waste Collect as Hazardous Waste Decon->Waste

Figure 2: Spill response logic for 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." EPA.gov. URL:[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.